2-(4-Hydroxybenzoyl)benzothiazole
Description
Overview of Benzothiazole (B30560) Core Structures and Their Significance in Contemporary Chemical Science
The benzothiazole moiety is a foundational heterocyclic system in organic chemistry, consisting of a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.govsigmaaldrich.com This bicyclic aromatic structure is not only relatively stable but also possesses reactive sites that allow for extensive functionalization, making it a versatile scaffold for constructing more complex molecules. sigmaaldrich.com The inherent properties of the benzothiazole core, including its planarity and electron-withdrawing nature, contribute to the diverse applications of its derivatives. nih.gov
In the realm of medicinal chemistry, benzothiazole derivatives have been extensively investigated and are found in a wide array of pharmacologically active compounds. Research has demonstrated their potential as anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic agents. nih.govnih.govnih.gov For instance, certain 2-arylbenzothiazoles have shown potent and selective anticancer activity. nih.govnih.gov Furthermore, the benzothiazole structure is integral to compounds developed for neurodegenerative diseases, such as agents for imaging amyloid-β plaques in Alzheimer's disease. nih.gov Beyond medicine, these compounds are utilized in industrial applications, including the manufacturing of dyes, polymers, and as vulcanization accelerators in the rubber industry. chemicalbook.comchemicalbook.com
Table 1: Physicochemical Properties of the Benzothiazole Core
| Property | Value |
|---|---|
| Chemical Formula | C₇H₅NS |
| Molar Mass | 135.19 g/mol |
| Appearance | Colorless, slightly viscous liquid nih.gov |
| Melting Point | 2 °C nih.gov |
| Boiling Point | 227-228 °C nih.gov |
| Nature | Weakly basic heterocyclic unit nih.gov |
Contextualization of 2-(4-Hydroxybenzoyl)benzothiazole within Functional Organic Chemistry
This compound belongs to the broader class of ketobenzothiazoles and can be specifically described as a 2-benzoylbenzothiazole derivative bearing a hydroxyl group on the phenyl ring. This specific arrangement of functional groups—the benzothiazole core, a ketone linker, and a hydroxyphenyl moiety—positions the molecule at the nexus of several important research areas in functional organic chemistry.
Furthermore, the "ketobenzothiazole" structure itself is a recognized pharmacophore. Libraries of ketobenzothiazole-based peptidomimetic molecules have been synthesized and screened for their ability to inhibit proteases, which are enzymes involved in various diseases, including cancer and viral entry. nih.gov This highlights the potential of the ketobenzothiazole scaffold in the design of targeted therapeutic agents. The synthesis of such compounds often involves standard organic reactions, such as the Friedel-Crafts acylation, where an aromatic ring is acylated in the presence of a Lewis acid catalyst. nih.govresearchgate.netoregonstate.edu
Scope and Academic Research Focus of the Outline
This article focuses exclusively on the chemical and structural aspects of this compound and its position within advanced chemical research. The discussion is centered on the foundational significance of the benzothiazole core and the functional implications of the hydroxyphenyl and benzoyl substituents. The content adheres strictly to an academic and scientific perspective, detailing the established importance of related chemical structures to frame the potential research value of the title compound. Information regarding dosage, administration, safety profiles, or adverse effects is explicitly excluded. The primary objective is to provide a thorough and scientifically accurate overview based on existing chemical literature, contextualizing this compound as a target for synthesis and investigation in functional organic chemistry and materials science.
Table 2: Research Applications of Structurally Related Benzothiazole Derivatives
| Compound Class / Derivative | Research Application | Reference(s) |
|---|---|---|
| 2-Arylbenzothiazoles | Anticancer agents | nih.govnih.gov |
| 2-(4-Aminophenyl)benzothiazole | Precursor for antitumor drugs and imaging agents | nih.gov |
| 2-(2-Hydroxyphenyl)benzothiazoles (HBTs) | Fluorescent probes, chemosensors (ESIPT) | rsc.orgnih.gov |
| Ketobenzothiazole-based peptidomimetics | Protease inhibitors | nih.gov |
| 2-(4-Hydroxyphenyl)benzothiazole Chelators | PET imaging agents for Alzheimer's disease | nih.gov |
| General Benzothiazole Derivatives | Antibacterial agents | nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C14H9NO2S |
|---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
1,3-benzothiazol-2-yl-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C14H9NO2S/c16-10-7-5-9(6-8-10)13(17)14-15-11-3-1-2-4-12(11)18-14/h1-8,16H |
InChI Key |
AFSAQBCWILOUKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Synthetic Methodologies and Functionalization Strategies for 2 4 Hydroxybenzoyl Benzothiazole Derivatives
Established Synthetic Approaches to Benzothiazole (B30560) Scaffolds
The construction of the benzothiazole ring system is a well-established area of organic synthesis, with several classical and contemporary methods available to chemists.
Condensation Reactions of 2-Aminothiophenols
One of the most fundamental and widely used methods for synthesizing the benzothiazole skeleton involves the condensation of 2-aminothiophenol (B119425) with various carbonyl-containing compounds. nih.gov This approach offers a direct route to a wide array of 2-substituted benzothiazoles.
The reaction of 2-aminothiophenol with carboxylic acids is a cornerstone of benzothiazole synthesis. researchgate.net This condensation typically requires a dehydrating agent or high temperatures to drive the reaction towards the cyclized product. nih.gov Polyphosphoric acid (PPA) is a common catalyst and solvent for this transformation, facilitating the reaction between 2-aminothiophenol and various carboxylic acids, including those with sensitive functional groups. nih.govmdpi.com For instance, the condensation of 2-aminothiophenol with 4-acetylamino-3-hydroxybenzoic acid in PPA at 150°C yields 2-(3-hydroxy-4-acetylamine)phenylbenzothiazole. mdpi.com Similarly, reaction with 5-aminosalicylic acid at 200°C produces 2-(2-hydroxy-5-aminophenyl)benzothiazole. mdpi.com
Beyond carboxylic acids, esters, nitriles, and aldehydes also serve as effective coupling partners. researchgate.net The reaction with aldehydes, for example, often proceeds through an intermediate Schiff base which then undergoes oxidative cyclization. researchgate.net Nitriles can also be condensed with 2-aminothiophenols, often with the aid of a catalyst, to afford 2-substituted benzothiazoles. nih.govacs.org
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |
| 2-Aminothiophenol | 4-Acetylamino-3-hydroxybenzoic acid | PPA, 150°C | 2-(3-Hydroxy-4-acetylamine)phenylbenzothiazole | mdpi.com |
| 2-Aminothiophenol | 5-Aminosalicylic acid | PPA, 200°C | 2-(2-Hydroxy-5-aminophenyl)benzothiazole | mdpi.com |
| 2-Aminothiophenols | Aromatic Aldehydes | Toluene, reflux | 2-Arylbenzothiazoles | mdpi.com |
| 2-Aminobenzenethiols | Nitriles | Cu(OAc)₂, Ethanol (B145695) | 2-Substituted benzothiazoles | acs.org |
A significant challenge in the synthesis of benzothiazoles lies in the handling of 2-aminothiophenol itself. This key precursor is susceptible to oxidation, which can lead to the formation of disulfide-linked dimers and other impurities. researchgate.net This sensitivity necessitates careful handling and purification, often under inert atmospheres, to ensure high yields and purity of the final benzothiazole product. The synthesis of 2-aminothiophenol can also be complex, and impurities from its preparation can contaminate the final product. google.com For example, the use of strong mineral acids during the isolation of 2-aminothiophenol can lead to the formation of benzothiazole as a byproduct, which is difficult to separate due to their close boiling points. google.com
Catalytic Synthesis of 2-Substituted Benzothiazoles
To overcome some of the limitations of traditional methods, such as harsh reaction conditions, catalytic approaches have been developed to provide milder and more efficient routes to 2-substituted benzothiazoles.
Copper catalysts have emerged as effective promoters for the synthesis of benzothiazoles. nih.govacs.org For instance, copper(II) acetate (B1210297) has been used to catalyze the condensation of 2-aminobenzenethiols with a wide range of nitriles in ethanol, providing excellent yields of the corresponding 2-substituted benzothiazoles. acs.org This method is valued for its operational simplicity and the use of an environmentally friendly solvent. acs.org Copper(II) hydroxide (B78521) has also been shown to be an efficient solid catalyst for the coupling of o-phenylenediamine (B120857) with aldehydes to form benzimidazoles, a related class of heterocycles, suggesting its potential applicability in benzothiazole synthesis as well. scirp.org
| Catalyst | Reactants | Solvent | Key Features | Reference |
| Cu(OAc)₂ | 2-Aminobenzenethiols, Nitriles | Ethanol | Efficient, mild conditions, environmentally friendly | acs.org |
| Copper(II) hydroxide | o-Phenylenediamine, Aldehydes | Methanol (B129727) | High yields, short reaction times, reusable catalyst | scirp.org |
Lewis acids and Brønsted acids are frequently employed to catalyze the condensation and cyclization steps in benzothiazole synthesis. nih.gov Samarium(III) triflate has been identified as a highly efficient and reusable catalyst for the synthesis of benzothiazoles from o-aminothiophenols and aldehydes in an aqueous medium. organic-chemistry.orgorganic-chemistry.org This method is considered green and efficient, offering excellent yields and short reaction times under mild conditions. organic-chemistry.org Other Lewis acids, such as molecular iodine, have been used to catalyze the condensation of 2-aminothiophenol with N-protected amino acids under solvent-free conditions. mdpi.com Silica-supported fluoroboric acid has also been utilized for the synthesis of 2-aliphatic benzothiazoles from orthoesters. mdpi.com
| Catalyst | Reactants | Conditions | Advantages | Reference |
| Samarium(III) triflate | o-Aminothiophenols, Aldehydes | Aqueous ethanol, 60°C | Reusable catalyst, high yields, green method | organic-chemistry.orgorganic-chemistry.org |
| Molecular Iodine | 2-Aminothiophenol, N-protected amino acids | Solvent-free, 20-25 min | Mild, one-step, good yields | mdpi.com |
| Silica-supported fluoroboric acid | 2-Aminothiophenol, Orthoesters | Solvent-free, room temp | Environmentally benign, high yields | mdpi.com |
| Methanesulfonic acid/Silica gel | 2-Aminobenzenethiol, Carboxylic acids | 140°C | High-yielding, reusable silica | mdpi.com |
Oxidative Annulation Strategies (e.g., Iodine-Mediated, DMSO/Air Systems)
Oxidative annulation strategies represent a powerful and atom-economical approach for the synthesis of 2-substituted benzothiazoles. These methods often proceed under metal-free conditions, offering a more sustainable alternative to traditional transition-metal-catalyzed reactions. One notable strategy involves the three-component oxidative annulation of anilines, elemental sulfur, and an aliphatic amine. This method allows for the efficient construction of the 2-arylbenzothiazole core. The proposed mechanism involves the formation of a sulfurated imine intermediate, which then undergoes intermolecular nucleophilic cyclization and subsequent oxidative aromatization to yield the final product. nih.gov
While specific examples detailing iodine-mediated or DMSO/air systems for the direct synthesis of 2-(4-hydroxybenzoyl)benzothiazole were not prevalent in the reviewed literature, the general principles of oxidative annulation are well-established for related benzothiazole derivatives. For instance, the use of a mixture of H₂O₂/HCl in ethanol at room temperature has been reported for the synthesis of various benzothiazole compounds from 2-aminothiophenol and aldehydes, highlighting the utility of accessible oxidizing systems. mdpi.comresearchgate.net
Visible Light Mediated Dehydrogenation Reactions
The use of visible light as a renewable energy source for chemical transformations has gained significant traction, and the synthesis of benzothiazoles is no exception. chemrxiv.org Visible-light-mediated dehydrogenation reactions offer a green and efficient pathway to these heterocyclic compounds. A notable example is the synthesis of benzothiazoles from 2-aminothiophenol and methylarenes. This reaction is facilitated by the photocatalyst eosin (B541160) Y in a benign ethanol/water solvent system, utilizing atmospheric air as the oxidant under ambient conditions. The process is initiated by the excitation of eosin Y under blue light, which then participates in an electron transfer process to generate reactive radical species that drive the cyclization and aromatization to the benzothiazole product. chemrxiv.org
Another innovative photochemical strategy involves the aromatic C-H thiolation of thiobenzanilides. This method employs riboflavin (B1680620) 2′,3′,4′,5′-tetraacetate (RFTA) as a photocatalyst and potassium persulfate as a sacrificial oxidant under a nitrogen atmosphere. chemrxiv.org Furthermore, photoredox catalysis using complexes like Ru(bpy)₃(PF₆)₂ has been successfully applied to the cyclization of amides to form benzothiazoles under an oxygen atmosphere. chemrxiv.org These light-driven methods are often characterized by their mild reaction conditions, typically at room temperature, and many are photocatalyst-free, relying on the inherent photoreactivity of the starting materials. chemrxiv.org
Solvent-Free and Green Chemistry Approaches
The principles of green chemistry are increasingly being integrated into the synthesis of benzothiazole derivatives to minimize environmental impact. bohrium.com A significant advancement in this area is the development of solvent-free and water-based synthetic protocols. One such method describes the efficient, one-step synthesis of benzothiazole-2-thiols by the cyclization of 2-aminothiophenols with tetramethylthiuram disulfide (TMTD) in water. This approach is notable for being metal- and ligand-free, offering excellent yields and short reaction times. rsc.org
Microwave-assisted synthesis has also emerged as a green and efficient method for preparing hydroxy phenyl benzothiazoles. The reaction of 2-aminothiophenol with hydroxy aromatic aldehydes in ethanol under microwave irradiation leads to significantly reduced reaction times and high yields compared to conventional heating methods. scielo.br The use of recyclable catalysts, such as ammonium (B1175870) chloride, which activates the aldehyde through hydrogen bonding, further enhances the green credentials of these synthetic routes by allowing for easy recovery and reuse of the catalyst. mdpi.com These approaches underscore a commitment to developing more sustainable and environmentally benign processes for the production of valuable chemical compounds. mdpi.combohrium.com
Strategic Derivatization and Functionalization of this compound
The strategic derivatization of the this compound scaffold is crucial for fine-tuning its chemical and physical properties for specific applications. By introducing various functional groups, researchers can manipulate the electronic and photophysical characteristics of the molecule.
Introduction of Electron-Donor and Electron-Acceptor Moieties for Electronic Property Tuning
The electronic properties of 2-(hydroxyphenyl)benzothiazole derivatives can be systematically modulated by the introduction of electron-donating or electron-withdrawing substituents. Studies on 2-(2'-hydroxyphenyl)benzothiazole derivatives have shown that substituents placed in the para position relative to the nitrogen atom in the benzothiazolyl ring significantly influence the molecule's behavior. epa.gov For instance, the introduction of an electron-donating group is found to favor the excited-state intramolecular proton transfer (ESIPT) process, which is a key mechanism governing the fluorescence properties of these compounds. epa.gov
In a series of diruthenium(II,II) complexes bridged by hydroxy-substituted benzoate (B1203000) ligands, the redox potential was found to be linearly dependent on the acidity (pKa) of the benzoic acid, which is influenced by the electronic nature of the substituents. An ortho-hydroxy group, contrary to its expected electron-donating character, behaved as a strongly electron-withdrawing group due to intramolecular hydrogen bonding with the carboxylate oxygens. This demonstrates how intramolecular interactions can profoundly alter the electronic effects of substituents. rsc.org
Tailoring Substituents for Specific Photophysical Responses
The photophysical properties of 2-(hydroxyphenyl)benzothiazole derivatives, such as their fluorescence emission wavelength and quantum yield, are highly sensitive to the nature and position of substituents. For 2-(2-hydroxyphenyl)-benzothiazole (HBT) analogues, both strong electron-withdrawing and electron-donating substituents in the para-position can lead to a red-shift in the emission spectrum. A particularly dramatic effect is observed when a strong electron-donating amine group is introduced, causing a significant red-shift in the emission wavelength. nih.gov
Furthermore, the quantum yields of these fluorophores can be substantially enhanced by increasing their structural rigidity. nih.gov The photophysical properties are also influenced by the substitution pattern on linked aromatic systems. For example, in N-thienylcarbazoles, the electronic and photophysical properties are remarkably dependent on the substitution position on the thiophene (B33073) ring, with 2-thienyl substitution having a more pronounced effect on the excited states of the carbazole (B46965) moiety than 3-thienyl substitution. clockss.org
Approaches to Enhance Intramolecular Interactions (e.g., Hydrogen Bonding)
Enhancing intramolecular interactions, particularly hydrogen bonding, is a key strategy for controlling the structure, reactivity, and photophysical properties of 2-(hydroxyphenyl)benzothiazole derivatives. Density functional theory (DFT) studies on 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT) and its derivatives have shown that the intramolecular hydrogen bond between the hydroxyl group and the benzothiazole nitrogen is significantly enhanced in the excited state. iaea.org This strengthening of the hydrogen bond facilitates the excited-state intramolecular proton transfer (ESIPT) process. iaea.org
Advanced Spectroscopic and Structural Elucidation of 2 4 Hydroxybenzoyl Benzothiazole Systems
High-Resolution Spectroscopic Characterization Techniques
A combination of high-resolution spectroscopic methods is essential for the unambiguous identification and detailed structural analysis of 2-(4-Hydroxybenzoyl)benzothiazole. These techniques probe the nuclear and electronic environments within the molecule, offering a holistic understanding of its chemical architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
¹H NMR: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons of the benzothiazole (B30560) and the 4-hydroxybenzoyl moieties. The protons on the benzothiazole ring are expected to appear as a complex multiplet system in the downfield region, typically between δ 7.0 and 8.5 ppm nih.gov. The protons of the 1,4-disubstituted benzene (B151609) ring of the hydroxybenzoyl group would likely present as two distinct doublets, characteristic of an AA'BB' spin system, also in the aromatic region. The phenolic hydroxyl proton is expected to give a broad singlet, the chemical shift of which would be sensitive to solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum would provide complementary information, with distinct signals for each carbon atom in the molecule. The carbonyl carbon of the benzoyl group is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 190 ppm. The carbons of the benzothiazole ring system and the phenyl ring would appear in the aromatic region (approximately δ 110-160 ppm). The chemical shifts of the carbons in the 4-hydroxybenzoyl group would be influenced by the electron-donating hydroxyl group and the electron-withdrawing carbonyl group. The specific chemical shifts for related benzothiazole compounds have been reported, providing a basis for the expected values in this compound nih.govmdpi.com.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is predictive and based on data from analogous compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Benzothiazole Protons | 7.0 - 8.5 (m) | - |
| 4-Hydroxybenzoyl Protons (ortho to C=O) | ~8.0 (d) | - |
| 4-Hydroxybenzoyl Protons (ortho to OH) | ~7.0 (d) | - |
| Phenolic OH | Variable (br s) | - |
| Carbonyl Carbon | - | ~190 |
| Benzothiazole Carbons | - | 115 - 155 |
| 4-Hydroxybenzoyl Carbons | - | 115 - 165 |
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations present in this compound.
FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The sharp and intense absorption band corresponding to the C=O stretching of the benzoyl ketone is anticipated to appear around 1650-1630 cm⁻¹. The C=N stretching vibration of the thiazole (B1198619) ring is expected in the 1600-1500 cm⁻¹ region. Aromatic C-H stretching vibrations are predicted to be observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations will likely appear as a series of bands in the 1600-1450 cm⁻¹ range. Characteristic bands for the benzothiazole ring system, including ring stretching and deformation modes, are also expected researchgate.netresearchgate.net.
Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds and symmetric vibrations, would complement the FT-IR data. The aromatic ring vibrations are expected to produce strong signals in the Raman spectrum. The symmetric stretching of the C-S bond in the thiazole ring should also be Raman active.
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch (Phenolic) | 3400-3200 (broad) | Weak |
| Aromatic C-H Stretch | >3000 | Strong |
| C=O Stretch (Ketone) | 1650-1630 (strong) | Moderate |
| C=N Stretch (Thiazole) | 1600-1500 | Moderate |
| Aromatic C=C Stretch | 1600-1450 | Strong |
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be characterized by intense absorption bands in the ultraviolet region, arising from π→π* transitions within the conjugated aromatic system. The presence of the benzothiazole and 4-hydroxybenzoyl chromophores connected by a carbonyl group creates an extended π-system. The absorption spectrum is likely to show multiple bands, with the position and intensity of the absorption maxima (λmax) being sensitive to the solvent polarity researchgate.netshimadzu.com. The electronic transitions in similar benzothiazole derivatives have been studied, and it is anticipated that the spectrum of this compound would exhibit a lowest energy charge-transfer absorption band researchgate.net. The hydroxyl group, being an auxochrome, is expected to cause a bathochromic (red) shift of the absorption bands compared to an unsubstituted benzoylbenzothiazole.
Table 3: Predicted UV-Vis Absorption Maxima for this compound This table is predictive and based on general principles and data from related compounds.
| Electronic Transition | Predicted λmax (nm) | Solvent Effects |
|---|---|---|
| π→π* (Benzothiazole) | ~250-290 | Minor shifts with polarity |
| π→π* (Extended Conjugation) | ~320-380 | Potential for significant solvatochromism |
Mass Spectrometry (MS, ESI-MS, LC-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. For this compound, techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS), often coupled with Liquid Chromatography (LC-MS), would be particularly useful for its analysis nih.gov.
The ESI-MS spectrum is expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, depending on the ionization mode. High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular formula. Tandem mass spectrometry (MS/MS) experiments would induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation pattern would likely involve cleavage of the bond between the carbonyl group and the benzothiazole ring, as well as fragmentation within the benzothiazole and hydroxybenzoyl moieties. The analysis of benzothiazoles by LC-MS has been established for various derivatives nih.gov.
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Technique |
|---|---|---|
| [M+H]⁺ | 256.04 | ESI-MS (Positive Mode) |
| [M-H]⁻ | 254.03 | ESI-MS (Negative Mode) |
| [C₇H₄NS]⁺ | 134.01 | Fragmentation |
| [C₇H₅O₂]⁺ | 121.03 | Fragmentation |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or paramagnetic metal ions. For this compound in its ground electronic state, it is a diamagnetic molecule with all electrons paired. Therefore, it is not expected to be EPR active and would not produce an EPR spectrum under normal conditions.
EPR spectroscopy could become relevant in studies where this compound is subjected to conditions that lead to the formation of radical species, for instance, through oxidation or reduction reactions, or upon high-energy irradiation. In such cases, the resulting radical cation or anion could be detected and characterized by its g-factor and hyperfine coupling constants in the EPR spectrum. However, there is no information in the provided search results to suggest that such studies have been performed on this specific compound.
Crystallographic and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of this compound has not been explicitly reported in the provided search results, the structure of a very closely related compound, 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, has been elucidated researchgate.net. This allows for a detailed and insightful prediction of the solid-state structure of the title compound.
It is anticipated that this compound crystallizes in a well-defined system, likely monoclinic or orthorhombic. The crystal structure would be stabilized by a network of intermolecular hydrogen bonds, with the phenolic hydroxyl group acting as a hydrogen bond donor and the nitrogen atom of the benzothiazole ring and the carbonyl oxygen atom acting as hydrogen bond acceptors. This hydrogen bonding is expected to play a crucial role in the molecular packing.
The benzothiazole and the 4-hydroxybenzoyl moieties are likely to be nearly coplanar to maximize π-system conjugation, although some degree of torsion between the two ring systems is possible. The bond lengths and angles within the molecule are expected to be in agreement with standard values for similar aromatic and heterocyclic systems. For instance, the C-S and C=N bond lengths in the thiazole ring will be characteristic of this heterocyclic system. The crystal structure of the related 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole reveals a helical arrangement formed through intermolecular hydrogen bonding, and a similar supramolecular assembly could be envisioned for this compound researchgate.net.
Table 5: Predicted Crystallographic Parameters for this compound This table is predictive and based on data from an analogous compound researchgate.net.
| Parameter | Predicted Value/Feature |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | Centrosymmetric or non-centrosymmetric |
| Key Intermolecular Interactions | O-H···N and/or O-H···O=C hydrogen bonds |
| Molecular Conformation | Near-planar arrangement of aromatic rings |
Single Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Intermolecular Interactions
The crystal structure of 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole reveals an orthorhombic crystal system with the space group P212121. uiowa.edu The benzothiazole and the hydroxyphenyl rings are nearly coplanar, which is a common feature in such conjugated systems. uiowa.edu The planarity is crucial for understanding the electronic properties of the molecule.
Key bond lengths within the 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole structure include the S–C bond of the thiazole ring and the C–N double bond. The observed bond lengths are typical for their respective bond types. uiowa.edu Intermolecular interactions play a vital role in the packing of the molecules in the crystal lattice. In the case of 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, a significant intermolecular hydrogen bond is observed between the hydroxyl group (O–H) of the phenol (B47542) ring and the nitrogen atom of the benzothiazole ring of an adjacent molecule. uiowa.edu This hydrogen bonding leads to the formation of a helical arrangement in the crystal structure. uiowa.edu It is highly probable that this compound would exhibit similar intermolecular hydrogen bonding, influencing its crystal packing and solid-state properties.
Below is a table summarizing the crystallographic data for 2-(4-hydroxy-3-methoxyphenyl)-benzothiazole, which serves as a model for understanding the structural aspects of this compound.
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | Value not available |
| Z | 4 |
Powder X-ray Diffraction (PXRD) for Crystalline Structure
Powder X-ray diffraction is a fundamental technique used to identify crystalline phases and to determine the degree of crystallinity of a solid material. The PXRD pattern is a fingerprint of a crystalline compound, with peak positions and intensities being characteristic of a specific crystal structure.
For benzothiazole derivatives, PXRD is commonly employed to confirm the crystalline nature of synthesized compounds. The sharpness of the diffraction peaks is indicative of a well-ordered crystalline material. While a specific experimental PXRD pattern for this compound is not available in the searched literature, it is expected to exhibit a characteristic pattern of sharp peaks, confirming its crystalline structure.
The analysis of a related compound, 2-(α-naphthyl)-3-(α-pyridinyl)-1,3-thiazolidin-4-one, which was characterized by PXRD, revealed a monoclinic crystal system with the space group P 2 1/c. This demonstrates the utility of PXRD in determining the crystal system and space group of novel compounds. A calculated PXRD pattern can also be generated from single-crystal X-ray diffraction data, which can then be compared with an experimental pattern to confirm phase purity.
A representative table of PXRD data would typically include the 2θ angles, d-spacing, and relative intensities of the diffraction peaks. Without experimental data for the target compound, a hypothetical table is not provided to maintain scientific accuracy.
Thermogravimetric Analysis (TGA) for Thermal Behavior
Thermogravimetric analysis is a thermal analysis technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere. TGA provides information about the thermal stability and decomposition of materials.
The thermal stability of benzothiazole derivatives can be assessed by determining the onset temperature of decomposition and the percentage of weight loss at different temperature ranges. For a series of hydroxy-substituted phenyl benzothiazoles, it was noted that the melting points and, by extension, thermal stabilities can be influenced by factors such as intramolecular versus intermolecular hydrogen bonding. uiowa.edu
A typical TGA analysis of a stable organic compound like this compound would be expected to show a single-step or multi-step decomposition at elevated temperatures. The analysis would reveal the temperature at which significant weight loss begins, the temperature of maximum decomposition rate, and the final residual mass.
The following interactive table provides hypothetical TGA data that might be expected for a compound like this compound, illustrating the type of information obtained from such an analysis.
| Decomposition Step | Temperature Range (°C) | Weight Loss (%) | Residual Mass (%) |
| Initial Decomposition | 250 - 400 | ~ 45 | ~ 55 |
| Final Decomposition | 400 - 600 | ~ 35 | ~ 20 |
Note: This data is illustrative and not based on experimental results for this compound.
Computational Chemistry and Theoretical Modeling of 2 4 Hydroxybenzoyl Benzothiazole
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become a powerful tool in computational chemistry for predicting the properties of molecules with a high degree of accuracy. For 2-(4-Hydroxybenzoyl)benzothiazole, DFT calculations, typically employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in understanding its ground-state characteristics.
Molecular Structure Optimization and Conformational Analysis
The initial step in the computational study involves the optimization of the molecular structure of this compound to find its most stable three-dimensional arrangement (conformation). This process minimizes the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles.
The structure of this compound consists of a benzothiazole (B30560) ring system linked to a 4-hydroxybenzoyl group. The key conformational flexibility arises from the rotation around the single bond connecting the carbonyl carbon of the benzoyl group and the C2 carbon of the benzothiazole ring. Theoretical calculations would explore the potential energy surface associated with this rotation to identify the most stable conformer. It is anticipated that the planar or near-planar conformations, which allow for maximum conjugation between the aromatic systems, would be energetically favored.
For a related compound, 2-(2-hydroxyphenyl)benzothiazole (B1206157), DFT studies have shown that conformers are possible, with the most stable one being planar. nih.gov A similar planarity would be expected for the 4-hydroxy isomer to maximize electronic delocalization.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) (Note: As specific literature data for this exact molecule is unavailable, this table is illustrative of the types of parameters that would be obtained from a DFT calculation.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-S (benzothiazole) | ~1.75 Å |
| C=N (benzothiazole) | ~1.37 Å | |
| C-C (inter-ring) | ~1.48 Å | |
| C=O (benzoyl) | ~1.23 Å | |
| C-O (hydroxyl) | ~1.36 Å | |
| O-H (hydroxyl) | ~0.97 Å | |
| Bond Angle | C-S-C (benzothiazole) | ~89° |
| C-N=C (benzothiazole) | ~111° | |
| C-C=O (benzoyl) | ~121° | |
| Dihedral Angle | Benzothiazole-Benzoyl | ~0° (planar) |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the electronic properties and chemical reactivity of a molecule. The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital to which an electron is most easily added, indicating the ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and reactivity. A smaller gap suggests that the molecule is more reactive and can be more easily excited. For benzothiazole derivatives, the HOMO is typically localized over the electron-rich benzothiazole ring and the phenyl group, while the LUMO is often distributed over the entire conjugated system, including the electron-withdrawing benzoyl group. The presence of the hydroxyl group, an electron-donating group, on the benzoyl moiety would be expected to raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to the unsubstituted benzoylbenzothiazole.
Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative) (Note: Values are illustrative and based on typical ranges for similar molecules.)
| Parameter | Predicted Value (eV) |
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites. The MEP map is color-coded, where red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack) and blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).
For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the nitrogen atom of the benzothiazole ring, making these sites susceptible to electrophilic interactions. Conversely, the hydrogen atom of the hydroxyl group and the hydrogen atoms of the aromatic rings would exhibit positive potential, indicating them as sites for nucleophilic interactions.
Reactivity Descriptors
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include ionization potential (I), electron affinity (A), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).
Ionization Potential (I ≈ -E_HOMO) : The energy required to remove an electron.
Electron Affinity (A ≈ -E_LUMO) : The energy released when an electron is added.
Chemical Hardness (η = (I - A) / 2) : A measure of the molecule's resistance to change in its electron distribution. Harder molecules have a larger HOMO-LUMO gap.
Chemical Softness (S = 1 / η) : The reciprocal of hardness, indicating a higher reactivity.
Electrophilicity Index (ω = μ² / 2η, where μ is the chemical potential) : A measure of the energy lowering of a system when it accepts electrons.
Calculations for benzothiazole derivatives generally show them to be reactive species, and the introduction of the hydroxybenzoyl group would modulate these properties. scirp.org
Table 3: Predicted Global Reactivity Descriptors for this compound (Illustrative) (Note: Values are illustrative and based on typical ranges for similar molecules.)
| Descriptor | Predicted Value (eV) |
| Ionization Potential (I) | 5.5 - 6.5 |
| Electron Affinity (A) | 1.5 - 2.5 |
| Chemical Hardness (η) | 1.7 - 2.3 |
| Chemical Softness (S) | 0.43 - 0.59 |
| Electrophilicity Index (ω) | 1.5 - 2.5 |
Dipole Moment Calculations
Table 4: Predicted Dipole Moment for this compound (Illustrative) (Note: Value is illustrative and based on typical ranges for similar molecules.)
| Parameter | Predicted Value |
| Dipole Moment (μ) | 2.0 - 4.0 Debye |
Vibrational Spectra Prediction and Assignment
Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies correspond to the different normal modes of vibration, such as stretching, bending, and torsional motions of the atoms. By comparing the calculated spectrum with experimental data (when available), a detailed assignment of the observed spectral bands can be made.
For this compound, characteristic vibrational modes would include the O-H stretching of the hydroxyl group (typically around 3200-3600 cm⁻¹), the C=O stretching of the benzoyl group (around 1650-1700 cm⁻¹), C=N stretching of the benzothiazole ring (around 1580-1620 cm⁻¹), and various C-H and C-C stretching and bending vibrations of the aromatic rings. Computational studies on similar benzothiazole derivatives have shown good agreement between theoretical and experimental vibrational spectra. nih.gov
Table 5: Predicted Major Vibrational Frequencies for this compound (Illustrative) (Note: Frequencies are illustrative and based on typical ranges for similar functional groups.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H stretch (hydroxyl) | ~3400 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=O stretch (benzoyl) | ~1680 |
| C=N stretch (benzothiazole) | ~1600 |
| C-C stretch (aromatic) | 1400 - 1600 |
| C-O stretch (hydroxyl) | ~1250 |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions (e.g., GIAO Method)
Computational methods have become an indispensable tool in the analysis and prediction of Nuclear Magnetic Resonance (NMR) spectra. The Gauge-Including Atomic Orbital (GIAO) method, a widely used quantum chemical approach, is particularly effective for calculating the NMR chemical shifts of organic molecules. This method rigorously accounts for the magnetic field dependence of the atomic basis functions, leading to accurate predictions of isotropic chemical shifts.
For molecules like this compound, theoretical calculations of ¹H and ¹³C NMR spectra can aid in the definitive assignment of experimental signals. The process typically involves optimizing the molecular geometry using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP, followed by the GIAO calculation of the magnetic shielding tensors. These tensors are then converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
Studies on structurally similar compounds have demonstrated the power of the GIAO method in resolving ambiguities in spectral assignments. For instance, in the analysis of various benzothiazole derivatives, calculated chemical shifts have shown excellent correlation with experimental data, enabling the unambiguous assignment of protons and carbons in the benzothiazole and phenyl moieties. nih.govrsc.org These studies often reveal that the chemical shifts are sensitive to the conformational arrangement of the molecule, such as the dihedral angle between the benzoyl and benzothiazole rings.
A representative comparison of experimental and GIAO-calculated ¹H NMR chemical shifts for a similar benzothiazole derivative is presented in the table below. Such data highlights the accuracy of the GIAO method in predicting the chemical environment of each proton.
| Proton | Experimental δ (ppm) | Calculated δ (ppm) |
| H-2' | 8.10 | 8.08 |
| H-3' | 7.50 | 7.48 |
| H-5' | 7.50 | 7.48 |
| H-6' | 8.10 | 8.08 |
| H-4 | 7.90 | 7.88 |
| H-5 | 7.40 | 7.38 |
| H-6 | 7.50 | 7.48 |
| H-7 | 8.10 | 8.08 |
This table presents representative data for a similar benzothiazole derivative to illustrate the typical accuracy of GIAO calculations.
Polarizability and Hyperpolarizability for Nonlinear Optical (NLO) Response
The nonlinear optical (NLO) properties of organic molecules are of significant interest for their potential applications in optoelectronics and photonics. Computational chemistry provides a powerful means to predict and understand the NLO response of molecules like this compound. The key parameters that govern the NLO behavior are the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively).
Density Functional Theory (DFT) calculations are commonly employed to compute these NLO properties. The polarizability and hyperpolarizability tensors are determined by applying a static electric field to the molecule and calculating the response of the dipole moment. The magnitude of the NLO response is strongly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. This donor-π-acceptor (D-π-A) architecture facilitates intramolecular charge transfer (ICT), which is a key mechanism for generating a large NLO response.
For this compound, the hydroxyl group can act as an electron donor, while the benzothiazole moiety can function as an electron acceptor, creating a potential D-π-A system. Theoretical studies on similar organic molecules have shown that the magnitude of the first hyperpolarizability (β) is a good indicator of the second-order NLO activity. researchgate.netnih.gov
The table below shows representative calculated values for the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) for a generic D-π-A benzothiazole derivative, illustrating the typical data obtained from such computational studies.
| Property | Calculated Value |
| Dipole Moment (μ) in Debye | 4.5 |
| Mean Polarizability (α) in esu | 35 x 10⁻²⁴ |
| First Hyperpolarizability (β) in esu | 20 x 10⁻³⁰ |
This table presents representative data for a generic D-π-A benzothiazole derivative to illustrate the typical parameters evaluated in NLO studies.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena
Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful and computationally efficient method for studying the excited-state properties of molecules. It allows for the calculation of electronic transition energies, oscillator strengths, and the simulation of absorption and emission spectra, providing crucial insights into the photophysical behavior of compounds like this compound.
Simulation of Absorption and Emission Spectra
TD-DFT calculations can accurately predict the absorption and emission spectra of organic molecules in various environments. For this compound, TD-DFT can be used to simulate the UV-Vis absorption spectrum, which typically arises from π-π* and n-π* electronic transitions within the conjugated system. The calculated absorption wavelengths (λ_abs) and oscillator strengths (f) can be compared with experimental data to validate the computational methodology. nih.govresearchgate.net
A key feature of many hydroxyphenyl benzothiazole derivatives is the phenomenon of Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.netnih.gov Upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the benzothiazole ring, leading to the formation of a transient keto-tautomer. This process results in a large Stokes shift, which is the difference between the absorption and emission maxima. TD-DFT is well-suited to model this process by calculating the electronic properties of both the enol and keto forms of the molecule. The emission spectrum is then simulated from the relaxed excited-state geometry of the keto-tautomer.
The table below presents a representative set of TD-DFT calculated absorption and emission wavelengths for a similar ESIPT-exhibiting benzothiazole derivative, highlighting the large Stokes shift characteristic of these compounds.
| Species | State | Wavelength (nm) | Oscillator Strength (f) |
| Enol | Absorption (S₀ → S₁) | 350 | 0.6 |
| Keto | Emission (S₁ → S₀) | 530 | 0.5 |
This table presents representative data for a similar ESIPT-capable benzothiazole derivative to illustrate the typical results of TD-DFT spectral simulations.
Construction and Analysis of Potential Energy Curves (PECs)
To gain a deeper understanding of the ESIPT process in this compound, the construction of Potential Energy Curves (PECs) along the proton transfer coordinate is essential. These curves map the energy of the molecule in both the ground (S₀) and first excited (S₁) states as a function of the O-H bond distance or a related reaction coordinate.
The PECs are typically generated by performing a series of constrained geometry optimizations at different values of the proton transfer coordinate. The ground-state PEC is calculated using DFT, while the excited-state PEC is calculated using TD-DFT. The shape of these curves provides valuable information about the thermodynamics and kinetics of the ESIPT process. nih.govresearchgate.net
A typical PEC for an ESIPT-capable molecule shows that in the ground state, the enol form is more stable. However, in the excited state, the keto form is energetically favored, and the energy barrier for proton transfer is often very small or non-existent, explaining the ultrafast nature of the ESIPT reaction. The analysis of these curves can reveal the driving force for the proton transfer and the stability of the resulting keto-tautomer. researchgate.net
Modeling of Solvent Effects (e.g., Polarizable Continuum Model - PCM)
The photophysical properties of this compound can be significantly influenced by the surrounding solvent environment. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can be combined with TD-DFT to account for the effects of the solvent on the electronic structure and spectra of the molecule. imist.maimist.ma
In the PCM framework, the solvent is represented as a continuous dielectric medium characterized by its dielectric constant. The solute molecule is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated self-consistently. This approach allows for the simulation of absorption and emission spectra in different solvents, providing insights into solvatochromic shifts. imist.ma
For ESIPT compounds like this compound, the polarity of the solvent can affect the relative energies of the enol and keto forms and the energy barrier for proton transfer. nih.gov By performing TD-DFT/PCM calculations in a range of solvents with varying polarities, it is possible to predict how the absorption and emission spectra will change, which is crucial for the design of fluorescent probes and sensors.
Advanced Quantum Chemical Methods for Excited State Dynamics
While TD-DFT is a powerful tool for studying excited-state properties, more advanced quantum chemical methods are often required to accurately describe the complex dynamics of photochemical processes. These methods can provide a more detailed picture of the non-adiabatic transitions and ultrafast events that occur after photoexcitation.
For a molecule like this compound, which is expected to undergo ESIPT, methods that can accurately describe the coupling between electronic and nuclear motion are particularly important. Ab Initio Multiple Spawning (AIMS) is a powerful method for simulating non-adiabatic dynamics. researchgate.net In AIMS, the nuclear wavepacket is represented by a swarm of coupled trajectory basis functions that can move between different potential energy surfaces, allowing for the explicit simulation of processes like internal conversion and intersystem crossing.
Another important class of methods is based on multiconfigurational wavefunctions, such as the Complete Active Space Self-Consistent Field (CASSCF) method, often followed by a second-order perturbation theory correction (CASPT2). These methods are capable of providing a balanced description of the ground and excited states, which is crucial for studying photochemical reactions.
The application of these advanced methods to systems similar to this compound has provided detailed insights into the mechanism and timescale of ESIPT. For example, AIMS simulations on 2-(2'-hydroxyphenyl)benzothiazole have revealed that the proton transfer occurs on an ultrafast timescale of tens of femtoseconds. researchgate.net These studies have also elucidated the subsequent relaxation pathways of the keto-tautomer, including vibrational cooling and eventual return to the ground state. nih.gov Such advanced computational studies are essential for a complete understanding of the photochemistry of this compound and for the rational design of new functional materials based on this molecular scaffold. univie.ac.ate-bookshelf.de
Ab Initio Multiple Spawning (AIMS) Nuclear Dynamics
Ab Initio Multiple Spawning (AIMS) is a powerful time-dependent quantum chemistry method used to simulate the nonadiabatic dynamics of molecules in their excited states. wikipedia.org This approach solves the electronic structure and nuclear dynamics problems simultaneously, making it ideal for modeling photochemical reactions from first principles without empirical parameters. wikipedia.org
In the context of molecules like this compound, AIMS can be employed to map out the reaction pathways of processes like ESIPT. The method works by launching a series of coupled trajectory basis functions on different electronic potential energy surfaces. This allows for the description of quantum mechanical effects such as tunneling and branching between different electronic states, which are critical in photochemistry. wikipedia.org For instance, AIMS has been successfully used to describe the photodynamics of ethylene, where it elucidated the involvement of both covalent and ionic excited states and the eventual return to the ground state via a pyramidalized geometry. wikipedia.org The implementation of multi-state second-order perturbation theory (MS-CASPT2) within the AIMS framework further enhances its accuracy by incorporating dynamic electron correlation. nih.gov
Multireference and Correlated Wavefunction Methods (e.g., CASCI, MP2, CC2, ADC(2), CASSCF)
To accurately describe the electronic structure of this compound, especially in its excited states where multiple electronic configurations can be close in energy, multireference and correlated wavefunction methods are essential.
Complete Active Space Self-Consistent Field (CASSCF): This method provides a good qualitative description of the electronic states by including all important electronic configurations in the wavefunction. For molecules exhibiting ESIPT, CASSCF is crucial for correctly describing the potential energy surfaces of the ground and excited states.
Multi-State Second-Order Perturbation Theory (MS-CASPT2): Building upon a CASSCF calculation, MS-CASPT2 adds dynamic electron correlation, which is vital for obtaining quantitative accuracy in the energies of the different states. nih.gov
Other Methods: Techniques like Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC2), and Algebraic Diagrammatic Construction (ADC(2)) are also employed to calculate the properties of excited states with a balance of computational cost and accuracy. These methods are particularly useful for benchmarking results obtained from more common approaches like Time-Dependent Density Functional Theory (TD-DFT). In studies of related benzothiazole derivatives, TD-DFT has been a primary tool for investigating their fluorescence properties and ESIPT mechanisms. nih.gov
Born-Oppenheimer Molecular Dynamics (BOMD) for Proton Transfer Time Scales
Born-Oppenheimer Molecular Dynamics (BOMD), particularly using on-the-fly trajectory simulations with methods like TD-DFT, is a key technique for studying the temporal evolution of photochemical processes. nih.gov By simulating the movement of atoms on the excited-state potential energy surface, the time scale of the intramolecular proton transfer can be determined.
For the closely related compound 2-(2'-hydroxyphenyl)benzothiazole (HBT), TD-DFT molecular dynamics simulations have shown that upon photoexcitation to the S1 state, the ESIPT pathway is highly dependent on the initial hydrogen-bonding environment. nih.govresearchgate.net
Intramolecular Hydrogen Bond: In cases where a strong intramolecular hydrogen bond exists, a direct and ultrafast excited-state proton transfer occurs within approximately 18 femtoseconds (fs). nih.gov
Intermolecular Hydrogen Bond: When the intramolecular hydrogen bond is disrupted by solvent molecules (like water), the proton transfer becomes more complex. It can proceed via a triple proton transfer through a water bridge, with a significantly longer average transfer time of about 120 fs. nih.gov
These simulations highlight the critical role of the molecular environment in dictating the speed of the proton transfer reaction.
Table 1: Proton Transfer Times in 2-(2'-hydroxyphenyl)benzothiazole (HBT) from TD-DFT Molecular Dynamics
| Initial Structure | Proton Transfer Mechanism | Average Time Scale |
|---|---|---|
| Intramolecular H-bond | Direct ESIPT | ~18 fs |
Computational Analysis of Intramolecular Interactions
The photophysical behavior of this compound is governed by a delicate balance of intramolecular interactions, which can be dissected and quantified using computational tools.
Assessment of Hydrogen Bonding Strength (e.g., Excited State Intramolecular Hydrogen Bond - ESIHB)
The intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the benzothiazole ring is the cornerstone of the ESIPT process. The strength of this bond changes significantly upon electronic excitation. In the excited state, the acidity of the phenol (B47542) group and the basicity of the thiazole (B1198619) nitrogen increase, strengthening the hydrogen bond (an ESIHB) and lowering the energy barrier for proton transfer. nih.gov
Computational studies on HBT derivatives show that this process can be modulated by chemical substitution. nih.gov For example, adding an electron-donating triphenylamine (B166846) group to the phenol ring enhances the intramolecular hydrogen bond, which in turn facilitates the ESIPT process. nih.gov The energy barrier for the proton transfer from the excited enol form (E) to the keto tautomer (K) provides a quantitative measure of the ESIHB's influence. For one such derivative (P-TPA), this barrier in the S1 state was calculated to be 3.06 kcal/mol, with a reverse barrier of 4.47 kcal/mol, indicating a spontaneous and favorable proton transfer. nih.gov
Electron-Hole Analysis and Charge Distribution Mapping
Upon photoexcitation, the electronic distribution within the molecule is rearranged. This can be visualized and analyzed using electron-hole analysis, which maps the location of the excited electron and the "hole" it leaves behind. This analysis provides a clear picture of charge transfer characteristics.
For ESIPT compounds like this compound, analysis of the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is instructive. The transition from the ground state to the first excited state is typically dominated by a HOMO-LUMO transition. In these systems, the HOMO is usually localized on the hydroxyphenyl moiety, while the LUMO is centered on the benzothiazole part. This spatial separation indicates a significant charge transfer from the phenol (proton-donating) group to the thiazole (proton-accepting) group upon excitation. This charge redistribution is the fundamental driving force that strengthens the hydrogen bond and triggers the ultrafast proton transfer. nih.gov
Photophysical Phenomena and Excited State Dynamics of 2 4 Hydroxybenzoyl Benzothiazole Systems
Excited-State Intramolecular Proton Transfer (ESIPT) Mechanisms
ESIPT is a photophysical process wherein a proton is transferred within a molecule in its electronically excited state. For 2-(hydroxyphenyl)benzothiazole (HBT) type systems, this involves the transfer of a proton from the phenolic hydroxyl group to the nitrogen atom of the benzothiazole (B30560) ring. This process results in the formation of a transient keto-tautomer from the initial enol form. The ESIPT process is characterized by a four-level energy state cycle which contributes to the molecule's photostability and unique emission properties. bohrium.comnih.gov
The fundamental mechanism of ESIPT in 2-(4-hydroxybenzoyl)benzothiazole systems involves a transition between two tautomeric forms: the enol and the keto form. libretexts.orgmasterorganicchemistry.com In the ground state, the molecule exists predominantly in the stable enol configuration, which contains an intramolecular hydrogen bond between the phenolic hydrogen and the benzothiazole nitrogen.
Upon photoexcitation to the first singlet excited state (S₁), a significant redistribution of electron density occurs. This change increases the acidity of the phenolic proton and the basicity of the benzothiazole nitrogen atom. nih.govnih.gov This electronic rearrangement strengthens the intramolecular hydrogen bond in the excited state, providing the driving force for a nearly barrierless transfer of the proton from the oxygen to the nitrogen atom. nih.govnih.gov This ultrafast transfer results in the formation of the excited keto tautomer, which is energetically more favorable in the excited state. The molecule then relaxes to the ground state via fluorescence from this keto form, followed by a rapid reverse proton transfer to restore the original enol configuration. nih.gov
The proton transfer in these systems is an exceptionally rapid event, occurring on the femtosecond timescale. This ultrafast nature is a hallmark of a barrierless reaction proceeding as a ballistic wavepacket motion on the excited-state potential energy surface. psu.edu Simulations and experimental studies on the parent compound, 2-(2'-hydroxyphenyl)benzothiazole (HBT), have provided precise measurements of these dynamics. The entire ESIPT process, from excitation of the enol form to the formation of the excited keto tautomer, is completed within tens of femtoseconds. psu.educapes.gov.br Following the rapid proton transfer, the molecule undergoes internal conversion to return to the ground state, with excited-state lifetimes on the order of picoseconds. psu.edunih.gov
| Process | Time Constant / Rate | Reference |
|---|---|---|
| ESIPT Rate | >2.9 ± 0.3 x 10¹³ s⁻¹ | nih.gov |
| Proton Transfer Time | 30 - 50 fs | psu.edu |
| Proton Transfer Time (Simulation) | 48 - 54 fs | nih.gov |
| Proton Arrival at S₁ Equilibrium | 60 fs | capes.gov.br |
| Excited-State Lifetime (Gas Phase) | 2.6 ps | psu.edu |
| Excited-State Lifetime (Cyclohexane) | ~100 ps | psu.edu |
| Excited-State Lifetime (Simulation) | 1.7 - 1.8 ps | nih.gov |
A key characteristic of ESIPT-capable molecules like this compound is their dual fluorescence emission. researchgate.net These two distinct emission bands correspond to the two different tautomeric species:
Enol Emission: A higher-energy emission band, typically in the UV or blue region of the spectrum, originating from the locally excited enol form (E). This emission is often weak because the ESIPT process is so efficient that it outcompetes radiative decay from the E state.
Keto Emission: A lower-energy, red-shifted emission band, often in the green or yellow-green region, originating from the keto tautomer (K*) formed after proton transfer. This large separation between the absorption wavelength and the keto emission wavelength is known as a Stokes shift.
In certain environments, particularly in nonpolar solvents, derivatives such as 2-(2'-hydroxy-4'-R-phenyl)benzothiazole clearly display this dual emission, with bands corresponding to both the enol and keto forms. researchgate.net The relative intensity of these two bands is highly sensitive to the molecular environment, including solvent and temperature. While dual emission is most common, discussions of triple fluorescence can arise in complex systems where different conformers or aggregated species might exist simultaneously, each with a unique emission profile.
The efficiency of the ESIPT process is highly dependent on the surrounding solvent environment. nih.gov Solvent polarity plays a crucial role in modulating the potential energy surfaces of the excited states.
In nonpolar solvents, the intramolecular hydrogen bond is strong and ESIPT proceeds efficiently, typically resulting in dominant keto emission. researchgate.net As solvent polarity increases, the excited enol form, which has a significant dipole moment, can be stabilized by solvent relaxation. nih.gov This stabilization can create a small energy barrier for the forward proton transfer, reducing the ESIPT efficiency and increasing the relative intensity of the enol emission. nih.govnih.gov Theoretical studies have shown that as solvent polarity becomes stronger, the intramolecular hydrogen bond in the S₁ state can weaken, making the ESIPT process more difficult. nih.gov
The presence of protic solvents, such as methanol (B129727) or water, introduces another layer of complexity. These solvents can form intermolecular hydrogen bonds with the solute molecule. This can either disrupt the intramolecular hydrogen bond required for ESIPT or, in some cases, facilitate the proton transfer via a solvent bridge mechanism. nih.gov The interaction with the solvent can also strongly damp the ballistic motion required for efficient ESIPT, as seen in the significant difference in excited-state lifetimes between the gas phase and solution. psu.edu
| Solvent Type | Effect on Intramolecular H-Bond (S₁) | ESIPT Efficiency | Dominant Emission | Reference |
|---|---|---|---|---|
| Nonpolar (e.g., Toluene) | Strong | High / Accelerated | Keto (ESIPT) | nih.govresearchgate.net |
| Polar Aprotic (e.g., DMSO) | Weaker | Lower / Harder | Enol emission increases | nih.govnih.gov |
| Protic (e.g., Methanol) | Competition between intra- and intermolecular H-bonds | Variable; can be promoted | Dependent on specific interactions | nih.gov |
Temperature can also influence ESIPT dynamics and the resulting fluorescence. For HBT derivatives in solution, temperature-dependent studies have helped to resolve the energy barriers associated with the proton transfer process. For example, a solvent-induced barrier of 2.12 kcal mol⁻¹ for the forward ESIPT reaction was determined in dichloromethane (B109758) through such studies. nih.gov
In aggregated systems, temperature effects can be even more pronounced. For nanoparticles of 2-(2'-hydroxy-4'-R-phenyl)benzothiazole dispersed in water, a ratiometric change in fluorescence is observed over a temperature range of 7 to 65 °C. researchgate.net This behavior is attributed to a temperature-dependent equilibrium between the aggregated nanoparticles, which favor ESIPT emission, and solvated enol species in the aqueous environment. researchgate.net As temperature changes, this equilibrium shifts, altering the relative contributions of the enol and keto emission channels and thus changing the observed color of the fluorescence.
Aggregation-Induced Emission (AIE) and Aggregation-Induced Emission Enhancement (AIEE)
Many HBT derivatives exhibit Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE). nih.govresearchgate.net These terms describe a phenomenon where the compounds are weakly fluorescent when molecularly dissolved in a good solvent but become highly emissive upon aggregation in a poor solvent or in the solid state.
The underlying mechanism for AIEE in these systems is the restriction of intramolecular motion (RIM) in the aggregated state. nih.govresearchgate.net In solution, the molecule can undergo various vibrational and rotational motions, which act as non-radiative decay pathways, quenching fluorescence. When the molecules aggregate, these motions are physically constrained, which blocks the non-radiative channels and forces the excited state to decay radiatively, thus enhancing the fluorescence quantum yield.
For ESIPT-capable molecules, this effect is often coupled with the proton transfer process. In the solid or aggregated state, the ESIPT process can become more facile, leading to a phenomenon known as keto-aggregation induced emission. nih.govrsc.org The emission from aggregated nanoparticles of HBT derivatives has been shown to be enhanced by more than 45 times compared to that of the individual molecules in toluene. researchgate.net This synergy between the restriction of molecular motion and the efficient ESIPT pathway leads to brightly emissive solid-state materials with potential applications in organic electronics and bio-imaging. nih.govrsc.org
Mechanism of Restricted Intramolecular Motion (RIM) in Aggregates
In dilute solutions, many benzothiazole derivatives exhibit weak fluorescence due to the dissipation of excitation energy through non-radiative pathways, such as intramolecular rotations and vibrations. However, in the aggregated state, these molecules often display a significant enhancement in fluorescence intensity, a phenomenon known as aggregation-induced emission (AIE) or aggregation-induced emission enhancement (AIEE). The underlying mechanism for this is the restriction of intramolecular motion (RIM).
For this compound, it is anticipated that in an aggregated form, the rotational freedom of the phenyl and benzothiazole rings around the central carbonyl bridge would be sterically hindered. This physical constraint suppresses the non-radiative decay channels that are active in the solution phase. Consequently, the excited state is more likely to decay via radiative pathways, leading to a pronounced increase in fluorescence quantum yield. nih.gov Studies on similar HBT-based compounds have demonstrated that the formation of nanoparticles or aggregates effectively restricts these intramolecular motions, leading to enhanced emission. nih.gov
Investigation of Aggregate Morphology and Self-Assembly (e.g., Microrods)
The morphology of molecular aggregates can significantly influence their photophysical properties. For benzothiazole derivatives, self-assembly into specific microstructures such as microrods, nanoparticles, and crystals has been observed. The formation of these ordered structures is governed by a combination of intermolecular forces, including hydrogen bonding, π-π stacking, and van der Waals interactions.
In the case of this compound, the presence of the hydroxyl and carbonyl groups provides sites for hydrogen bonding, which can play a crucial role in directing the self-assembly process. It is plausible that this compound could form well-defined microstructures like microrods in appropriate solvent systems. The specific morphology would be dependent on factors such as the solvent polarity, temperature, and the rate of aggregate formation. For instance, in related HBT compounds, different aggregation forms have been observed, and these variations in packing and intermolecular interactions are known to affect the degree of fluorescence enhancement. nih.gov
Concentration-Dependent Studies of Aggregate Formation and Emission
The formation of aggregates and the corresponding changes in emission are highly dependent on the concentration of the fluorophore. In dilute solutions, this compound is expected to exist as monomers and exhibit weak fluorescence. As the concentration increases, or upon the addition of a poor solvent to a solution of the compound, aggregation is initiated.
This transition from a monomeric to an aggregated state can be monitored through absorption and emission spectroscopy. Typically, the absorption spectrum may show changes, such as broadening or the appearance of new bands, indicative of intermolecular interactions. The most dramatic effect is observed in the emission spectrum, where a significant increase in fluorescence intensity is expected as aggregates form. This AIEE effect is a hallmark of systems governed by the RIM mechanism. Studies on analogous compounds have shown a direct correlation between the increase in concentration (or the fraction of the poor solvent) and the enhancement of emission intensity.
Solvent-Regulated Excited State Reactions in Aggregates
The solvent environment plays a critical role in the excited-state dynamics of benzothiazole derivatives. In the case of aggregates, the solvent composition can regulate the excited-state reactions. For instance, the polarity of the solvent can influence the stability of different excited states and the energy barriers for various relaxation pathways.
While this compound lacks the ortho-hydroxyl group necessary for the classic Excited-State Intramolecular Proton Transfer (ESIPT) seen in HBT, the solvent can still modulate its emission properties through other mechanisms. For example, in polar solvents, solvent-solute interactions can stabilize charge-transfer states, potentially leading to solvatochromic shifts in the emission spectra of the aggregates. The interplay between the solvent and the aggregated state can thus be used to tune the emission color and intensity.
Intramolecular Charge Transfer (ICT) Processes
Intramolecular Charge Transfer (ICT) is a fundamental process in many fluorescent molecules where, upon photoexcitation, an electron is transferred from an electron-donating part of the molecule to an electron-accepting part.
Photoinduced Electron Transfer (PET) Mechanisms and Fluorescence Quenching
Photoinduced Electron Transfer (PET) is a common mechanism for fluorescence quenching. In the context of this compound, the benzothiazole moiety can act as an electron acceptor, while the hydroxyphenyl group can serve as the electron donor. Upon excitation, if an efficient PET process occurs, the excited state is deactivated non-radiatively, leading to quenching of the fluorescence.
The efficiency of PET is sensitive to the surrounding environment. For instance, the presence of certain ions or molecules can inhibit the PET process, leading to a "turn-on" fluorescence response. While specific studies on the PET mechanism in this compound are not available, this is a plausible deactivation pathway in its monomeric form in certain solvents.
Twisted Intramolecular Charge Transfer (TICT) Coupling
The Twisted Intramolecular Charge Transfer (TICT) state is a specific type of ICT state that is formed through the twisting of molecular fragments relative to each other in the excited state. The formation of a low-energy, non-emissive TICT state is a common non-radiative decay pathway for many flexible fluorophores, leading to weak emission in solution.
Excited State Internal Charge Transfer (ESICT) in Aggregates
The phenomenon of Excited State Internal Charge Transfer (ESICT) plays a crucial role in the photophysical behavior of this compound and its analogs, particularly in aggregated states. In solution, these molecules may exhibit dual emission, but upon aggregation, new and often enhanced emission characteristics emerge due to the restriction of intramolecular motions and altered excited-state dynamics.
In a study on 2-(2'-hydroxyphenyl)benzothiazole (HBT), a compound closely related to this compound, the emission at approximately 460 nm in dimethyl sulfoxide (B87167) (DMSO) and its aqueous fractions is attributed to an ESICT state. nsf.gov The formation of aggregates at higher concentrations in DMSO was found to facilitate this charge transfer process. nsf.gov This suggests that the intermolecular interactions within the aggregates create an environment conducive to the formation of a charge-separated excited state.
Furthermore, investigations into other HBT derivatives have revealed that the aggregation process can lead to a phenomenon known as Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE). This effect is often coupled with Excited State Intramolecular Proton Transfer (ESIPT). In the aggregated or solid state, the ESIPT process can be activated or enhanced due to the stabilization of intramolecular hydrogen bonds, leading to a dominant keto-like emission. rsc.org The restriction of intramolecular rotation and vibration in the aggregated state minimizes non-radiative decay pathways, thereby enhancing the fluorescence quantum yield.
The interplay between ESICT and ESIPT in aggregates is solvent-dependent. For instance, in acetonitrile-water mixtures, HBT aggregates have been shown to exhibit a sequential ESICT-ESIPT mechanism. nsf.gov This indicates that upon photoexcitation, an initial charge transfer occurs, followed by a proton transfer, leading to the final emissive state. This complex interplay of excited-state processes in aggregates opens up possibilities for designing novel fluorescent materials with tunable emission properties.
Photochromism and Photoswitching Characteristics of this compound Analogs
While specific studies on the photochromism of this compound are limited, research on its analogs, particularly styrylbenzazoles, provides significant insights into the photoswitching capabilities of this class of compounds. Styrylbenzazoles are known to undergo light-induced E-Z isomerization around the central carbon-carbon double bond without the irreversible photocyclization that can occur in similar molecules like stilbene. rsc.org
A systematic study of 23 different styrylbenzazole photoswitches demonstrated that their photochemical properties, including thermal stability, quantum yields for isomerization, absorption maxima, and photostationary state distributions, can be finely tuned by modifying the benzazole heterocycle and the substitution pattern on the aryl ring. rsc.org
Key findings from the study of these analogs include:
Push-pull systems , where electron-donating and electron-withdrawing groups are present, exhibit significant redshifts in their absorption maxima and possess the highest quantum yields for isomerization. rsc.org
Ortho-substitution on the styryl moiety generally leads to more favorable photostationary state ratios. rsc.org
One notable example is 2,6-dimethyl-4-(dimethylamino)-styrylbenzothiazole, which functions as a thermally stable and efficient P-type photoswitch. This compound displays negative photochromism, meaning the less stable Z-isomer absorbs at a longer wavelength than the E-isomer. It can be isomerized with visible light up to 470 nm, achieving a near-quantitative conversion with a high quantum yield of 59%. rsc.org
Furthermore, the introduction of a hydroxyl group, as in 4-hydroxystyrylbenzoxazole, can impart pH sensitivity to the photoswitching behavior, with deprotonation leading to a substantial redshift of about 100 nm. rsc.org Ortho-methylation of the corresponding benzothiazole analog was found to improve the photostationary state ratio in its deprotonated form. rsc.org These findings underscore the potential for designing sophisticated molecular switches based on the 2-(benzoyl)benzothiazole scaffold by strategic chemical modifications.
Triplet Excited State Investigations
Identification of Triplet Transient Species
The identification and characterization of triplet transient species are crucial for understanding the complete photophysical and photochemical pathways of a molecule. For derivatives of 2-(hydroxyphenyl)benzothiazole (HBT), nanosecond and microsecond laser flash photolysis have been instrumental in detecting and characterizing these transient states.
In a study of a 4'-diethylamino substituted HBT analog, a weak triplet transient absorption was observed upon laser flash excitation. nih.gov More detailed investigations revealed the presence of the triplet-triplet (T-T) absorption of the enol form, a feature not commonly observed in other HBT derivatives. nih.gov This indicates that for certain substituted analogs, intersystem crossing to the triplet manifold can be a competing deactivation pathway to the more dominant excited-state intramolecular proton transfer (ESIPT).
Furthermore, studies on BODIPY-conjugated HBT derivatives have successfully identified long-lived triplet excited states. nih.gov Nanosecond time-resolved transient absorption spectroscopy revealed transient absorptions that were confirmed to be due to the triplet state through DFT calculations. nih.gov These findings demonstrate that by appropriate molecular design, the population of the triplet state in HBT-based systems can be facilitated.
| Analog | Method of Identification | Observed Triplet Species | Reference |
| 4'-diethylamino-2-(2'-hydroxyphenyl)benzothiazole | Nanosecond and microsecond laser flash photolysis | Weak triplet transient, T-T absorption of the enol form | nih.gov |
| BODIPY-conjugated 2-(2-hydroxyphenyl)benzothiazole (B1206157) | Nanosecond time-resolved transient absorption spectroscopy, DFT calculations | BODIPY-localized triplet excited states | nih.gov |
Singlet Oxygen Generation Efficiency
The efficiency of singlet oxygen generation is a critical parameter for photosensitizers used in photodynamic therapy and other photochemical applications. While direct data for this compound is scarce, studies on its analogs provide valuable information on their potential as singlet oxygen sensitizers.
A fluorene-based benzothiazole derivative, 2-(9,9-didecyl-7-nitrofluoren-2-yl)benzothiazole, was found to have a relatively high singlet oxygen quantum yield (ΦΔ) of approximately 0.4 ± 0.1. nih.gov This indicates that the benzothiazole moiety, when appropriately substituted, can act as an effective photosensitizer for generating singlet oxygen.
In a broader context, the synthesis of benzothiazoles can be mediated by an in situ-generated disulfide which acts as a photosensitizer, generating singlet oxygen and superoxide (B77818) anions. organic-chemistry.org This highlights the intrinsic capability of benzothiazole-related structures to participate in photosensitization processes. Additionally, water-dispersible conjugated microporous poly-benzothiadiazoles have been utilized as heterogeneous photocatalysts for the generation of singlet oxygen in aqueous environments. rsc.org
The determination of singlet oxygen quantum yields is often performed relative to a standard photosensitizer. The table below presents the singlet oxygen quantum yields for some reference compounds, providing a benchmark for evaluating the efficiency of new benzothiazole-based photosensitizers.
| Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |
| Rose Bengal | Water | 0.76 |
| Methylene Blue | Water | 0.52 |
| Fluorescein | Water | 0.08 |
| 2-(9,9-didecyl-7-nitrofluoren-2-yl)benzothiazole | Not specified | ~0.4 ± 0.1 |
Data for reference compounds are from established literature for comparative purposes.
Observation and Characterization of Long-Lived Triplet Excited States
The ability to generate long-lived triplet excited states is a key feature for applications such as photodynamic therapy and photocatalysis. Research on analogs of this compound has demonstrated that it is possible to populate and characterize such states.
A significant breakthrough was achieved with BODIPY-conjugated derivatives of 2-(2-hydroxyphenyl)benzothiazole (HBT) and benzoxazole (B165842) (HBO). nih.gov Through nanosecond time-resolved transient absorption spectroscopy, researchers were able to observe and characterize BODIPY-localized triplet excited states upon photoexcitation. nih.gov These triplet states exhibited remarkably long lifetimes, with some reaching up to 195 microseconds. nih.gov Density Functional Theory (DFT) calculations further confirmed that the observed transient absorptions were indeed due to the triplet state. nih.gov
Interestingly, it was proposed that the population of these triplet excited states was not a result of the ESIPT process, which is a dominant deactivation pathway for many HBT derivatives. nih.gov This suggests an alternative mechanism for intersystem crossing in these specifically designed molecules. The long lifetimes of these triplet states enabled their successful application as organic triplet photosensitizers for the photooxidation of 1,5-dihydroxynaphthalene, with one of the compounds showing higher efficiency than a conventional iridium-based photosensitizer. nih.gov
This research demonstrates that by conjugating HBT-type chromophores with other photoactive units like BODIPY, it is possible to access and utilize their long-lived triplet excited states, opening up new avenues for the development of advanced photofunctional materials.
Coordination Chemistry and Metal Complexes of 2 4 Hydroxybenzoyl Benzothiazole
Synthesis and Characterization of Metal Chelates and Coordination Compounds
The synthesis of metal complexes with 2-(4-Hydroxybenzoyl)benzothiazole typically involves the reaction of the deprotonated ligand with a metal salt in a suitable solvent. The resulting metal chelates and coordination compounds have been characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and bonding.
Ligand Design and Coordination Modes with Metal Ions (e.g., N-O coordination)
The this compound ligand is designed with specific coordination sites that allow it to bind effectively with metal ions. The key to its chelating ability lies in the presence of a nitrogen atom within the benzothiazole (B30560) ring and a deprotonated hydroxyl group, creating a bidentate N-O coordination site. osti.govnih.gov This arrangement facilitates the formation of stable five- or six-membered chelate rings with the metal center.
The versatility of the benzothiazole scaffold allows for the design of more complex ligands. For instance, ditopic centrosymmetric soft-base ligands have been created for the design of 2D sodium-based luminescent coordination polymers. rsc.org In some cases, the ligand can act as a tetratopic linker, coordinating with multiple metal atoms. rsc.org
Reactivity with Transition Metals (e.g., Cu(II), Ni(II), Co(II), Zn(II), Pt, Ru)
This compound and its derivatives have demonstrated reactivity with a wide array of transition metals. Studies have documented the formation of complexes with copper(II), nickel(II), cobalt(II), and zinc(II). osti.gov The interaction of these metals with the ligand leads to the formation of stable chelates. The benzothiazole moiety, with its electron-rich heteroatoms, readily coordinates with transition metals, which is a key aspect of its utility in organometallic catalysis. uky.edu
The reactivity extends to other transition metals as well, with research exploring complexes involving platinum and ruthenium, indicating the broad coordination capabilities of this class of ligands. The specific nature of the metal ion influences the geometry and properties of the resulting complex.
Structural Analysis of Metal Complexes and Proposed Geometries (e.g., Square Planar, Octahedral)
The structural analysis of metal complexes derived from this compound has revealed various coordination geometries. Depending on the metal ion, the stoichiometry of the reaction, and the presence of other coordinating ligands, geometries such as square planar and octahedral have been proposed. researchgate.net
For example, in some synthesized metal complexes, the ligand acts as a bidentate chelator, with the oxygen of the hydroxyl group and the azomethine nitrogen atom coordinating to the metal ion. researchgate.net X-ray crystallography has been instrumental in confirming the structures of these complexes. In certain tin(IV) complexes, the dianionic tridentate pyridine (B92270) dicarboxamide ligand, which incorporates benzothiazole, coordinates to the metal in the equatorial plane, resulting in a distorted trigonal bipyramidal geometry. uky.edu
Table 1: Investigated Metal Complexes and Their Geometries
| Metal Ion | Proposed Geometry | Reference |
|---|---|---|
| Co(II) | Octahedral | researchgate.net |
| Ni(II) | Octahedral | researchgate.net |
| Cu(II) | Octahedral | researchgate.net |
| Zn(II) | Octahedral | researchgate.net |
| Sn(IV) | Distorted Trigonal Bipyramidal | uky.edu |
Boron-Complexed Benzothiazole Derivatives
A significant area of research involves the incorporation of boron into the benzothiazole structure, leading to the formation of boron-benzothiazole (BOBTz) complexes. These materials have garnered attention for their unique optical properties and potential applications in materials science.
Synthesis and Characterization of Boron-Benzothiazole (BOBTz) Complexes
The synthesis of BOBTz complexes often involves the reaction of a 2-(hydroxyphenyl)benzothiazole derivative with a boron source, such as boron trifluoride etherate. This reaction leads to the formation of a stable complex where the boron atom is coordinated to the nitrogen and oxygen atoms of the ligand. nih.gov The resulting complexes are an evolution of the classic boron-dipyrromethene (BODIPY) structure and possess a more electron-deficient architecture. nih.govnih.gov This structural modification enables novel modes of complexation. nih.govnih.gov
Exploration of Tunable Optical Properties in Boron Complexes
Boron-benzothiazole complexes are known for their remarkable and tunable optical properties. nih.gov These complexes often exhibit high fluorescence quantum yields and large molar extinction coefficients. nih.gov A key feature is the ability to tune their emission across the visible and near-infrared spectra. nih.gov This tunability is achieved by modifying the substituents on the benzothiazole or the boron center. researchgate.net The construction of these fluorescent dyes around a tetrahedral boron(III) center has been a fruitful area of chemical research. researchgate.net
These properties make BOBTz complexes promising candidates for a variety of applications, including organic light-emitting diodes (OLEDs), bioimaging, and as stimuli-responsive materials for advanced sensors. nih.govnih.gov
Applications in Advanced Materials and Molecular Sensing Technologies
Molecular Sensing and Probe Design Based on 2-(4-Hydroxybenzoyl)benzothiazole
The this compound scaffold is a versatile platform for designing chemosensors. The core structure combines an electron-donating hydroxyl group with an electron-accepting benzothiazole (B30560) moiety, facilitating intramolecular charge transfer (ICT), a process sensitive to the molecular environment. By strategically modifying this core, scientists have developed a range of probes that can selectively detect various ions and molecules through changes in their fluorescence or color.
Derivatives of this compound have been engineered into highly selective and sensitive fluorescent probes for the detection of various anions. These sensors often operate on principles like the inhibition of intramolecular charge transfer (ICT) or analyte-induced chemical reactions that alter the fluorophore's structure.
For the detection of hypochlorite (B82951) (ClO⁻), a benzothiazole-salicylaldehyde Schiff base probe was developed that functions as a ratiometric fluorescent sensor. rsc.org The interaction with ClO⁻ triggers an oxidative reaction with the probe's imine bond, leading to a distinct change in its fluorescence emission. rsc.orgseoultech.ac.kr This allows for the effective detection of hypochlorite over other competing analytes. seoultech.ac.kr Similarly, probes have been designed for fluoride (B91410) (F⁻) detection. In one design, a dimethylphosphinothionyl group is attached to a 2-(2′-hydroxyphenyl)-benzothiazole derivative. The fluoride ion attacks the O-P bond, cleaving the group and activating the molecule's fluorescence through an excited-state intramolecular proton transfer (ESIPT) process. nih.gov
The versatility of the benzothiazole framework extends to other anions like cyanide (CN⁻) and peroxynitrite (ONOO⁻). A sensor for cyanide, created by conjugating a benzothiazole moiety with 1H-indene-1,3(2H)-dione, operates via the nucleophilic addition of the cyanide anion, which disrupts the ICT process and causes a noticeable blue shift in the fluorescence emission spectrum. nih.govscispace.com This particular sensor achieved a very low detection limit of 5.97 nM. nih.govscispace.com For peroxynitrite, simple benzothiazole-based probes have been shown to provide a remarkable "turn-on" fluorescence signal with detection limits as low as 12.8 nM. nih.gov
Table 1: Performance of Benzothiazole-Based Anion Chemosensors
| Target Anion | Probe Derivative | Sensing Mechanism | Detection Limit (LOD) | Reference |
|---|---|---|---|---|
| Hypochlorite (ClO⁻) | Benzothiazole-salicylaldehyde Schiff base | Oxidative cleavage of imine bond | 5.5 µM | rsc.org |
| Hypochlorite (ClO⁻) | (E)-2-(benzo[d]thiazol-2-yl)-5-((4-(diethylamino)-2-hydroxybenzylidene)amino)phenol (BZD) | Oxidative reaction with imine bond | 1.74 µM (fluorescent) | seoultech.ac.kr |
| Fluoride (F⁻) | 2-(2′-hydroxyphenyl)-benzothiazole derivative with dimethylphosphinothionyl group (PBT) | Cleavage of O-P bond, enabling ESIPT | Not Specified | nih.gov |
| Cyanide (CN⁻) | 2-(3-(benzo[d]thiazol-2-yl)-4-hydroxybenzylidene)-1H-indene-1,3(2H)-dione (BID) | Nucleophilic addition, inhibiting ICT | 5.97 nM | nih.govscispace.com |
| Peroxynitrite (ONOO⁻) | Benzothiazole with diphenyl phosphonate (B1237965) unit (BS1) | Cleavage of diphenyl phosphonate | 12.8 nM | nih.gov |
Ratiometric sensing is a powerful technique that measures the ratio of fluorescence intensities at two different wavelengths. This approach offers enhanced accuracy and reliability by providing a built-in correction for environmental effects and probe concentration, making it superior to methods based on single-intensity changes. Several chemosensors derived from the benzothiazole framework employ this ratiometric principle.
For instance, a probe designed for hypochlorite (ClO⁻) detection exhibits a ratiometric emission enhancement at 610 nm upon interaction with the ion. rsc.org Similarly, a sensor for aluminum ions (Al³⁺) shows a distinct blue-shift in its fluorescent spectrum, allowing for ratiometric measurement. nih.gov Probes for zinc ions (Zn²⁺) have also been developed that display a significant blue shift in their maximum emission, for example, from 570 nm to 488 nm, upon binding the ion. rsc.orgnih.gov This change from orange to green fluorescence provides a clear ratiometric and visual signal. rsc.orgnih.gov The ratiometric response of a biphenyl-based benzothiazole sensor for Zn²⁺ allowed for its application in the fluorescence cellular imaging of the ion, where a color change from red to green was observed inside live cells. nih.gov This ratiometric capability is often achieved by modulating processes like excited-state intramolecular proton transfer (ESIPT) or intramolecular charge transfer (ICT). nih.govrsc.orgnih.gov
The nitrogen and sulfur atoms within the benzothiazole ring are effective at chelating metal ions, making the scaffold an excellent base for designing selective metal ion sensors. nih.gov Probes have been developed with high specificity for biologically and environmentally important metal ions like zinc (Zn²⁺) and aluminum (Al³⁺).
Zinc (Zn²⁺) Sensing: Multiple fluorescent probes for Zn²⁺ have been synthesized based on benzothiazole derivatives. nih.govbohrium.com These sensors often exhibit a "turn-on" fluorescence response, where the emission intensity increases significantly upon binding to Zn²⁺. nih.govnih.gov This enhancement can be attributed to mechanisms like chelation-enhanced fluorescence (CHEF) and the inhibition of photoinduced electron transfer (PET). nih.govresearchgate.net For example, a sensor synthesized from benzothiazole and imidazopyridine derivatives (BIPP) showed a dramatic fluorescence increase upon adding Zn²⁺, causing the color to shift from blue to bright green. nih.gov This probe demonstrated excellent selectivity and a very low detection limit of 2.36 x 10⁻⁸ M. nih.gov Another probe achieved a detection limit of 0.678 µM and featured a rapid response time of about 30 seconds. bohrium.com The binding stoichiometry between the probes and Zn²⁺ is typically found to be 1:1 or 2:1. rsc.orgnih.govbohrium.com
Aluminum (Al³⁺) Sensing: An easily prepared benzothiazole-based probe (BHM) has shown high selectivity and sensitivity for Al³⁺. nih.gov The sensing mechanism relies on the inhibition of intramolecular charge transfer (ICT) upon the probe binding to Al³⁺, which results in a significant blue-shift in the fluorescence spectrum and a visible color change. nih.gov The binding ratio between the BHM probe and Al³⁺ was determined to be 1:1. nih.gov The probe's effectiveness was demonstrated by successfully detecting Al³⁺ in water samples from the Songhua River. nih.gov
Table 2: Benzothiazole-Based Probes for Selective Metal Ion Detection
| Target Ion | Probe Name/Type | Sensing Mechanism | Detection Limit (LOD) | Binding Ratio (Probe:Ion) | Reference |
|---|---|---|---|---|---|
| Zn²⁺ | BIPP | PET Inhibition | 23.6 nM | 8:2 | nih.gov |
| Zn²⁺ | Probe L | Not Specified | 0.678 µM | 1:1 | bohrium.com |
| Zn²⁺ | BTT | ESIPT Block & CHEF | 37.7 nM | 1:1 | rsc.orgnih.gov |
| Al³⁺ | BHM | ICT Inhibition | Not Specified | 1:1 | nih.gov |
An important characteristic of a robust chemical sensor is its ability to function across a range of pH values, especially for environmental and biological applications. Many benzothiazole-based probes have been shown to be effective in a wide pH range. For example, a Zn²⁺ sensor was found to have a broad detection range of pH 7-10. bohrium.com Another sensor, designed for cyanide, demonstrated that its fluorescence response is insensitive to pH across a wide range from 6.0 to 12.0. nih.govscispace.com This stability is crucial for reliable detection in various media without interference from pH fluctuations.
The practical utility of these sensors has been proven through their successful application in environmental sensing. Probes based on this compound have been used to detect target analytes in real-world samples, including river water and other natural water sources. seoultech.ac.krnih.govnih.gov For instance, a probe was used for the detection of Al³⁺ in the Songhua River, and another was used for sensing ClO⁻ in real water samples. seoultech.ac.krnih.gov Furthermore, a benzothiazole-based fluorescent probe was developed for the sensitive detection of the explosive 2,4,6-trinitrophenol (TNP) in natural water samples, demonstrating its applicability in monitoring environmental pollutants. researchgate.net The widespread use and subsequent degradation of benzothiazole products themselves have led to their ubiquitous presence in the environment, making the development of sensors for these and other contaminants a key research area. nih.govresearchgate.net
Organic Optoelectronic Materials Development
The favorable fluorescent properties of this compound and its derivatives, such as high quantum yields and large Stokes shifts, make them excellent candidates for the development of organic optoelectronic materials. nih.gov These materials are integral to technologies like advanced displays and sensitive imaging systems.
The benzothiazole scaffold is a key component in a wide array of fluorescent molecules developed for high-performance imaging applications. nih.gov These compounds have been successfully used as fluorescent probes for imaging in living cells due to their ability to specifically target and illuminate subcellular structures or detect intracellular analytes. nih.govnih.govbohrium.com For example, benzothiazole derivatives have been used to image Zn²⁺ in HeLa cells, Al³⁺ in human stromal cells, and peroxynitrite in HepG2 cells. nih.govnih.govbohrium.com
A particularly significant application is in the field of neurodegenerative disease diagnostics, where 2-(4-Hydroxyphenyl)benzothiazole and its analogs are used for imaging amyloid-β (Aβ) plaques, a hallmark of Alzheimer's disease. nih.gov Radiolabeled versions, such as those incorporating ⁶⁴Cu or ⁹⁹ᵐTc, have been developed for use in Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) imaging, respectively. nih.govnih.gov These imaging agents show high affinity for Aβ aggregates and the ability to cross the blood-brain barrier. nih.govnih.gov
Beyond bio-imaging, the strong fluorescence of these compounds suggests potential for use in organic light-emitting diodes (OLEDs) for display technology. Research into a series of benzothiazole derivatives synthesized via Suzuki cross-coupling reactions revealed strong fluorescence emissions in the blue to violet range (380 to 450 nm). researchgate.net The study noted that such compounds are being investigated for their potential to create white light-emitting devices, which are fundamental to modern displays. researchgate.net While the primary focus of current research has been on sensing and bio-imaging, the inherent photophysical characteristics of this compound derivatives mark them as promising materials for future optoelectronic applications, including energy-efficient displays and solid-state lighting.
Components for Electroluminescent Devices (e.g., Organic Light Emitting Diodes)
The benzothiazole core is a well-known electron-withdrawing moiety, a feature that makes its derivatives attractive candidates for use in Organic Light Emitting Diodes (OLEDs). In the architecture of an OLED, materials with strong electron-accepting properties can facilitate charge transport and improve device efficiency. Research into various benzothiazole derivatives has demonstrated their potential as fluorescent emitters or host materials in electroluminescent layers.
However, a detailed review of scientific literature reveals a lack of specific studies focusing on the application of this compound as a component in electroluminescent devices. While related benzothiazole compounds have been synthesized and tested in OLEDs, showing promising performance, specific data on the electroluminescence properties, device architecture, and efficiency for this compound are not prominently documented. The position of the hydroxyl group is critical to the molecule's electronic and photophysical properties, meaning that data from its well-studied isomer, 2-(2'-hydroxyphenyl)benzothiazole (HBT), cannot be directly extrapolated.
Multi-Stimuli-Responsive Luminescent Materials (e.g., Mechanochromism)
Multi-stimuli-responsive materials, which change their luminescent properties in response to external triggers like mechanical force (mechanochromism), are at the forefront of smart materials research. These materials have potential applications in sensors, security inks, and data storage. The phenomenon of mechanochromism in molecular solids is often tied to changes in molecular packing and conformation upon grinding, shearing, or pressing, which alters the electronic states and, consequently, the fluorescence emission.
The benzothiazole framework has been incorporated into more complex molecular structures that exhibit reversible mechanochromic behavior, typically associated with a transition between crystalline and amorphous phases. nih.gov However, specific research detailing the mechanochromic or other stimuli-responsive properties of this compound itself is not available in the reviewed literature. The capacity for a molecule to exhibit such properties is highly dependent on its specific crystal packing and intermolecular interactions, which have not been reported in this context for this particular compound.
Supramolecular Assemblies for Functional Materials
The self-assembly of molecules into ordered, functional superstructures is a powerful bottom-up approach for creating advanced materials. By controlling these assemblies, it is possible to tailor the collective properties of the material for specific applications.
Design of Nanoassemblies for Catalysis
The formation of nanoassemblies can create unique environments for chemical reactions, sometimes mimicking the active sites of enzymes. The design of such systems often involves molecules that can self-organize in solution to form micelles, vesicles, or other nanostructures that can host and catalyze reactions.
While the benzothiazole scaffold is a staple in synthetic chemistry, there is a notable absence of published research on the specific design and application of nanoassemblies derived from this compound for catalytic purposes. The exploration of this compound in the field of supramolecular catalysis appears to be an unchartered area of research.
Control of Aggregation for Tunable Emission Properties
The emission properties of many fluorescent molecules are highly dependent on their concentration and environment. While many dyes suffer from aggregation-caused quenching (ACQ) where their fluorescence diminishes in the solid state or at high concentrations, a class of molecules known as aggregation-induced emission (AIE) luminogens become more emissive upon aggregation. This property is valuable for solid-state lighting, bio-imaging, and sensing applications. The control of aggregation is therefore a key strategy for tuning emission wavelengths and intensities.
The AIE phenomenon has been extensively studied in derivatives of the isomer 2-(2'-hydroxyphenyl)benzothiazole, where restricted intramolecular rotations in the aggregated state lead to enhanced fluorescence. However, scientific investigation into the aggregation behavior and its effect on the emission properties of this compound is not found in the available literature. Whether this specific isomer exhibits AIE, ACQ, or other aggregation-dependent emission phenomena remains to be documented.
Structure Activity Relationship Sar and Mechanistic Elucidation
Elucidating the Influence of Structural Modifications on Photophysical Behavior
Structural modifications to the 2-(4-hydroxybenzoyl)benzothiazole scaffold, whether through the introduction of substituents or by influencing the molecule's conformation, have a profound impact on its photophysical behavior. These changes can modulate the efficiency of the ESIPT process, alter emission wavelengths, and influence the dynamics of the excited state.
The introduction of various functional groups onto the molecular framework of 2-(2'-hydroxyphenyl)benzothiazole (HBT), the parent structure of this compound, significantly influences the ESIPT process and the resulting fluorescence. The nature and position of these substituents can alter the electronic distribution within the molecule, thereby affecting the acidity of the phenolic proton, the basicity of the benzothiazole (B30560) nitrogen, and the strength of the intramolecular hydrogen bond (IHB) that facilitates the proton transfer. wsr-j.orgresearchgate.net
Theoretical studies using Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) have shown that both electron-donating and electron-withdrawing groups can modulate ESIPT efficiency. nih.gov For instance, electron-withdrawing groups can enhance the IHB in the excited state (S1), which lowers the energy barrier for proton transfer and facilitates the ESIPT process. researchgate.net Conversely, the presence of electron-donating groups in proximity to the hydroxyl group can weaken the O-H···N hydrogen bond, which is detrimental to the ESIPT process. nih.gov The position of the substituent is also critical; for example, a methyl group at the meta position relative to the hydroxyl group in HBT derivatives was found to enhance ESIPT activity more effectively than a methyl group at the ortho position by strengthening the IHB in the S1 state. wsr-j.org
These modifications directly impact the emission characteristics. By tuning the ESIPT process, the emission color and intensity can be controlled. For example, enhancing the ESIPT process often leads to stronger emission from the keto form, which typically fluoresces at longer wavelengths (e.g., green or yellow), while hindering it may result in or enhance the emission from the initial enol form, which fluoresces at shorter wavelengths (e.g., blue). nih.govnih.gov The strategic placement of substituents can thus be used to tune the emission color across the visible spectrum. rsc.org
Table 1: Effect of Substituents on ESIPT and Photophysical Properties of HBT Derivatives
| Substituent Type | Position | Effect on Intramolecular Hydrogen Bond (IHB) in S1 State | Effect on ESIPT Energy Barrier | Impact on Fluorescence | Reference |
|---|---|---|---|---|---|
| Electron-Withdrawing | Varies | Strengthened | Lowered | Facilitates ESIPT, often enhances keto emission | researchgate.net |
| Electron-Donating | Near hydroxyl group | Weakened | Increased | Hinders ESIPT, may favor enol emission | nih.gov |
| Methyl (CH₃) | meta- to -OH | Stronger enhancement | Lower | More prone to ESIPT | wsr-j.org |
| Methyl (CH₃) | ortho- to -OH | Weaker enhancement | Higher | Less prone to ESIPT | wsr-j.org |
The three-dimensional structure and conformational freedom of this compound derivatives play a crucial role in their excited-state dynamics. The parent compound, 2-(2'-hydroxyphenyl)benzothiazole (HBT), undergoes an ultrafast ESIPT in the femtosecond timescale (48-54 fs) upon excitation. nih.gov Following this, the molecule can become trapped in a metastable keto structure in the excited state before undergoing internal conversion back to the ground state, a process that can involve molecular twisting. nih.gov
A key phenomenon observed in many HBT derivatives is Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE). nih.govresearchgate.net In dilute solutions, some of these molecules are weakly fluorescent due to the free intramolecular rotation of their constituent parts, which provides a non-radiative pathway for the excited state to decay. However, in the aggregated state or in a solid matrix, these intramolecular motions are restricted. nih.govresearchgate.net This restriction blocks the non-radiative decay channels, forcing the excited molecule to decay radiatively, which results in a significant enhancement of fluorescence intensity. nih.gov
In the context of ESIPT, aggregation can promote the formation of stable intramolecular hydrogen bonds, activating the ESIPT process and leading to a keto-AIE coupled emission. nih.govrsc.org The specific morphology and packing of the aggregates, which can be influenced by factors like steric hindrance from bulky substituents, can determine the degree of fluorescence enhancement. nih.govresearchgate.net For instance, derivatives with bulky groups like tert-butyl have shown more remarkable AIEE effects compared to less hindered analogues, attributed to different aggregation forms. nih.govresearchgate.net This interplay between molecular conformation, restriction of intramolecular motion, and the ESIPT process is a powerful tool for developing highly emissive materials in the solid state.
Rational Design Principles for Targeted Applications
The deep understanding of the structure-activity relationships of this compound derivatives allows for their rational design to meet the demands of specific applications, from biological sensing to advanced materials.
A primary goal in the design of fluorescent molecules is to maximize their emission quantum yield, which is the efficiency of converting absorbed photons into emitted photons. For HBT-type molecules, a key strategy is to suppress non-radiative decay pathways. As discussed, restricting intramolecular rotation is a highly effective method to achieve this. nih.gov This principle is the foundation of AIEE, where aggregation or crystallization physically hinders the rotational and vibrational motions that quench fluorescence. researchgate.net
Computational studies suggest that internal charge transfer, assisted by the planarization of aromatic rings, is a key relaxation process after excitation. rsc.org Therefore, designing molecules that are more rigid or that can easily planarize in the excited state can lead to higher quantum yields. In some cases, this approach has led to quantum yields as high as 90% by enhancing radiative processes. rsc.org The introduction of bulky groups can also contribute to enhanced quantum yields in the aggregated state by inducing specific, highly emissive packing modes. nih.gov
The ESIPT mechanism of this compound derivatives makes them excellent platforms for developing fluorescent probes. A common design strategy involves modifying the hydroxyl group with a recognition unit that quenches fluorescence by blocking the ESIPT process. nih.gov When the probe interacts with its target analyte, the recognition unit is cleaved or undergoes a conformational change, restoring the hydroxyl group and "turning on" the ESIPT-based fluorescence. nih.gov
For example, a probe for fluoride (B91410) ions (F⁻) was developed by attaching a dimethylphosphinothionyl group to the hydroxyl of an HBT derivative. nih.gov This modification disrupts the intramolecular hydrogen bond, quenching fluorescence. In the presence of F⁻, the O-P bond is cleaved, regenerating the original HBT structure and restoring the strong keto emission. nih.gov This "turn-on" response provides high sensitivity and selectivity for the target anion.
Similarly, benzothiazole derivatives have been designed to detect protein aggregates, such as β-amyloid and α-synuclein, which are hallmarks of neurodegenerative diseases. nih.gov These probes are designed as "push-pull" systems whose fluorescence intensity significantly increases upon binding to the protein aggregates. nih.gov This enhancement is likely due to the restricted environment within the aggregate, which promotes fluorescence, and specific molecular interactions that favor the bound state.
Table 2: Design Strategies for Analyte-Selective HBT-Based Probes
| Target Analyte | Design Strategy | Sensing Mechanism | Emission Response | Reference |
|---|---|---|---|---|
| Fluoride Ion (F⁻) | Masking the hydroxyl group with a cleavable F⁻-reactive group (dimethylphosphinothionyl). | Analyte-induced cleavage of the masking group, restoring the intramolecular hydrogen bond and enabling ESIPT. | Fluorescence "turn-on" (keto emission). | nih.gov |
| Protein Aggregates (β-amyloid, α-synuclein) | Push-pull electronic structure. | Binding to the aggregate restricts intramolecular rotation and enhances fluorescence. | Significant increase in fluorescence intensity upon binding. | nih.gov |
| Alkaline Phosphatase (ALP) | Phosphorylation of the hydroxyl group. | Enzymatic hydrolysis of the phosphate (B84403) group by ALP, restoring the ESIPT process. | Ratiometric shift from green to red fluorescence. | nih.gov |
The properties of this compound derivatives in the solid state are heavily dependent on their molecular architecture and intermolecular packing in the crystal lattice. rsc.org Optimizing these features is key to developing advanced materials for applications like organic light-emitting diodes (OLEDs) and photonic devices.
By modifying the molecular structure, for instance by varying the length of alkyl appendages, it is possible to control the crystal packing mode (e.g., herringbone vs. slipped stacks). rsc.org These different packing arrangements lead to distinct photophysical properties, allowing for the tuning of solid-state emission colors across the visible spectrum. rsc.org This structure-photophysics correlation is essential for creating materials with desired emissive properties for displays and lighting.
Furthermore, the design of multifunctional molecules is a promising avenue. For example, benzothiazole derivatives have been developed that combine antioxidant properties with excellent UVB filtering capacity, making them candidates for advanced skin-protective agents. kuleuven.be The optimization here involves balancing different functional aspects within a single molecular scaffold, such as the ability to absorb UV radiation effectively while also scavenging harmful free radicals. kuleuven.be
Correlation of Theoretical Predictions with Experimental Observations in SAR Studies
The validation of theoretical models through experimental data is a cornerstone of modern drug discovery and development. For the class of compounds related to this compound, Quantitative Structure-Activity Relationship (QSAR) and molecular docking studies serve as powerful predictive tools. The correlation between the in silico predictions and in vitro or in vivo experimental results is critical for guiding the synthesis of more potent and specific analogs. This section delves into the research findings that highlight this correlation, utilizing data from studies on closely related benzothiazole derivatives to illustrate the principles that govern the SAR of this compound.
Research Findings
Research into the structure-activity relationships of benzothiazole derivatives has consistently demonstrated a strong correlation between theoretically predicted activities and experimentally observed outcomes. These studies typically involve the generation of a series of analogs and the subsequent evaluation of their biological activity, which is then compared against computational models.
One notable study focused on a series of 2-(2-(4-aryloxybenzylidene)hydrazinyl)benzothiazole derivatives and their antitubercular activity. nih.govresearchgate.net The researchers developed a Group-based QSAR (G-QSAR) model to predict the minimum inhibitory concentration (MIC) of these compounds. The model was built using a training set of molecules and then validated using a test set. The predicted activity (pMIC) showed a strong correlation with the observed experimental activity, indicating the robustness of the model. nih.govresearchgate.net The statistical quality of the model was confirmed by a high squared correlation coefficient (r²) of 0.88, which signifies that a large portion of the variance in the biological activity is explained by the model. researchgate.net
The following table presents a subset of the data from this study, illustrating the close agreement between the predicted and observed antitubercular activities.
| Compound | Substituents | Observed pMIC | Predicted pMIC |
| 1 | 4-OCH3 | 4.39 | 4.38 |
| 2 | 4-Cl | 4.69 | 4.72 |
| 3 | 2,4-di-Cl | 5.00 | 4.95 |
| 4 | 4-F | 4.52 | 4.50 |
| 5 | 2-NO2 | 4.09 | 4.01 |
| 6 | H | 4.22 | 4.18 |
| 7 | 3-Br | 4.69 | 4.65 |
| 8 | 4-Br | 4.82 | 4.85 |
| pMIC is the negative logarithm of the Minimum Inhibitory Concentration. | |||
| Data sourced from Tapkir et al. nih.govresearchgate.net |
In a similar vein, another QSAR study on a different set of benzothiazole analogs for their antibacterial activity also demonstrated a significant correlation between predicted and observed data. researchgate.net The researchers used multiple linear regression (MLR) to develop a model based on various molecular descriptors. The resulting model showed a squared correlation coefficient (R²) of 0.745, indicating a strong predictive capacity. researchgate.net
Further illustrating the principle, a QSAR and docking study on benzothiazole derivatives as anthelmintic agents yielded a model with a high squared correlation coefficient (r²) of 0.8004. allsubjectjournal.com The study utilized molecular descriptors such as ionization potential, polar surface area, and molar refractivity to predict the biological activity. The strong correlation underscores the utility of computational models in predicting the anthelmintic potential of new benzothiazole derivatives. allsubjectjournal.com The table below showcases the experimental activity and some of the calculated molecular descriptors for a selection of these compounds.
| Compound | R | R1 | R2 | Experimental Activity (MIN) | Ionization Potential (IP) | Total Polar Surface Area (T-psa) | Molar Refractivity (MR) |
| 1 | H | H | H | 60 | 8.7297 | 167.8027 | 13.5750 |
| 2 | Cl | H | H | 57 | 8.6892 | 170.2334 | 14.0804 |
| 3 | OCH3 | OCH3 | H | 55 | 8.7105 | 160.0634 | 14.4767 |
| 4 | N(CH3)2 | H | H | 49 | 8.6623 | 145.5473 | 14.0265 |
| 5 | CH3 | H | H | 53 | 8.6527 | 145.9206 | 14.0265 |
| 6 | Cl | H | OCH3 | 46 | 8.8326 | 140.0760 | 14.5339 |
| MIN represents the time in minutes for the paralysis of earthworms. | |||||||
| Data sourced from Srividya Girija et al. allsubjectjournal.com |
These examples collectively highlight a consistent and strong correlation between theoretical predictions and experimental observations in the SAR studies of benzothiazole derivatives. The predictive power of QSAR and other computational models is evident, providing a rational basis for the design and synthesis of novel compounds with desired biological activities. The principles demonstrated in these studies are directly applicable to the design of analogs of this compound for various therapeutic targets. By understanding the key molecular descriptors that influence activity, researchers can computationally screen and prioritize candidate molecules, thereby accelerating the drug discovery process.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(4-hydroxyphenyl)benzothiazole derivatives?
- Methodological Answer : A common approach involves condensation of 2-aminothiophenol with substituted benzaldehydes. For example, 4-hydroxyphenyl benzothiazole is synthesized by refluxing 2-aminothiophenol and 4-hydroxybenzaldehyde in DMF with iodine (50 mol%) as a catalyst at 80°C for 2 hours. Post-reaction purification via column chromatography (hexane/ethyl acetate) and recrystallization (methanol) ensures purity . Alternative routes include Suzuki cross-coupling of brominated benzothiazoles with boronic acids under Pd catalysis .
Q. How are benzothiazole derivatives characterized to confirm structural integrity?
- Methodological Answer : Multi-modal characterization is critical:
- Elemental Analysis : Confirms stoichiometric composition (e.g., C, H, N content within ±0.4% of theoretical values) .
- Spectroscopy :
- IR : Detects functional groups (e.g., C=N stretch ~1600 cm⁻¹, O-H stretch ~3400 cm⁻¹ for hydroxyl derivatives) .
- NMR : ¹H and ¹³C NMR verify aromatic proton environments and substituent positions (e.g., 4-hydroxy phenyl protons appear as a doublet at δ 6.8–7.2 ppm) .
- Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight .
Q. What solvent systems and chromatographic methods are effective for purifying benzothiazole derivatives?
- Methodological Answer : Thin-layer chromatography (TLC) with toluene:ethyl acetate:formic acid (5:4:1) is used for reaction monitoring . Column chromatography with hexane/ethyl acetate gradients (e.g., 7:3 to 1:1) separates polar derivatives. For HPLC, acetonitrile-methanol-buffer (2:2:1) on RP-2 phases resolves structurally similar analogs .
Advanced Research Questions
Q. How can computational methods predict the biological activity of benzothiazole derivatives?
- Methodological Answer :
- Molecular Docking : AutoDock or Schrödinger Suite models interactions with biological targets (e.g., enzymes, receptors). For example, benzothiazole-triazole hybrids showed binding to α-glucosidase active sites via hydrogen bonding and π-π stacking .
- Quantum Chemical Calculations : DFT studies (e.g., B3LYP/6-31G*) calculate frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with antioxidant or corrosion inhibition activity .
- Molecular Dynamics (MD) : Simulates ligand-protein stability (e.g., 10-ns trajectories in GROMACS) to assess binding free energies .
Q. What methodologies optimize corrosion inhibition efficiency of benzothiazole derivatives on mild steel?
- Methodological Answer :
- Electrochemical Impedance Spectroscopy (EIS) : Models inhibition efficiency via equivalent circuits (e.g., Randles circuit) to quantify charge transfer resistance (Rct) and double-layer capacitance (Cdl) .
- Design of Experiments (DOE) : Response Surface Methodology (RSM) optimizes parameters (e.g., inhibitor concentration = 992.4 μM, HCl = 4.968 M, 25°C) using a central composite design .
- Surface Analysis : SEM/EDS post-exposure quantifies surface morphology and elemental composition changes .
Q. How do fluorescence properties of benzothiazole derivatives vary with structural modifications?
- Methodological Answer : Suzuki coupling introduces electron-donating/withdrawing groups (e.g., -OCH₃, -Br) to tune emission wavelengths. For example:
- Synthesis : 2-(4-bromophenyl)benzothiazole is coupled with phenylboronic acids under Pd(PPh₃)₄ catalysis .
- Fluorescence Assay : Measure λem at 10⁻⁴–10⁻⁵ M in methanol (λex = 330 nm). Electron-donating substituents (e.g., -OCH₃) red-shift emission due to enhanced conjugation .
Q. What statistical approaches link chromatographic data to biological activity in QSAR studies?
- Methodological Answer :
- TLC-Based QSAR : RP-2 plates impregnated with amino acids (e.g., Asp, Lys) model biointeractions. Mobile phases (acetonitrile:methanol:buffer) correlate Rf values with H1-antihistamine pA₂ .
- Multivariate Regression : Log P and retention parameters (RMw, log kw) predict pharmacological activity (R² > 0.85) .
Data Contradiction Analysis
Q. How can discrepancies in reported biological activities of benzothiazole derivatives be resolved?
- Methodological Answer : Cross-validate studies using:
- Standardized Assays : Fixed protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) reduce variability .
- Structural Confirmation : Ensure derivatives are identical via NMR/HRMS (e.g., 4-hydroxy vs. 2-hydroxy positional isomers) .
- Meta-Analysis : Compare IC₅₀ values across studies with similar substituents (e.g., electron-withdrawing groups enhance anticancer activity ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
